L-Argininic Acid-13C6
Description
Properties
Molecular Formula |
¹³C₆H₁₃N₃O₃ |
|---|---|
Molecular Weight |
181.14 |
Synonyms |
(S)-5-[(Aminoiminomethyl)amino]-2-hydroxypentanoic Acid-13C6; L-5-guanidino-2-hydroxy Valeric Acid-13C6; Argininic Acid-13C6 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Master File: L-Arginine-13C6 & Argininic Acid Metabolites
Stable Isotope Standards in Metabolic Flux & Proteomics
Executive Summary & Chemical Identity
L-Arginine-13C6 (Universal 13C-labeled L-Arginine) is a high-fidelity stable isotope standard used primarily in quantitative proteomics (SILAC) and metabolic flux analysis (MFA). While "L-Argininic Acid" is a distinct metabolite (
This guide details the physicochemical properties of the 13C6 isotopologue, its metabolic conversion to Argininic acid, and the LC-MS/MS protocols required for quantification.
Chemical Specifications
| Feature | Specification |
| Compound Name | L-Arginine-13C6 Hydrochloride |
| Systematic Name | (S)-2-Amino-5-guanidinopentanoic acid-13C6 |
| Chemical Formula | |
| Molecular Weight | 216.67 g/mol (HCl salt) / ~180.2 g/mol (Free base) |
| Mass Shift | +6.0201 Da (relative to unlabeled L-Arginine) |
| Isotopic Purity | |
| CAS Number | 201740-91-2 (HCl salt) |
| Solubility | Highly soluble in water (>50 mg/mL); Insoluble in non-polar solvents.[1][2][3] |
| pKa Values |
The "Argininic Acid" Distinction
It is critical to distinguish between the amino acid precursor and its hydroxy-acid metabolite, especially in disease research.
-
L-Argininic Acid (ArgA): The
-hydroxy analogue formed when the -amino group of arginine is replaced by a hydroxyl group (often via an -keto intermediate). This compound accumulates in Hyperargininemia (Arginase deficiency) due to the activation of secondary catabolic pathways.[5]
Experimental Implication: Since L-Argininic Acid-13C6 is not a standard catalog item, researchers must use L-Arginine-13C6 as the tracer. In a metabolic flux experiment, the 13C6 carbon skeleton of Arginine is preserved during the transamination and reduction steps that form Argininic acid, resulting in Argininic Acid-13C6 .
Figure 1: Metabolic fate of L-Arginine-13C6. The carbon skeleton remains intact during conversion to Argininic acid, allowing the 13C6 label to serve as a valid surrogate standard.
Applications & Mechanisms
A. SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
L-Arginine-13C6 is a "heavy" amino acid used to label the entire proteome of a cell population.
-
Mechanism: Cells are grown in media where natural Arginine is replaced by L-Arginine-13C6. After 5-6 cell doublings, >98% of Arginine residues in proteins are 13C6-labeled.
-
Mass Shift: Tryptic peptides containing one Arginine will show a mass shift of +6 Da .[6]
-
Utility: Allows relative quantification of protein expression between two samples (e.g., Healthy vs. Diseased) by mixing lysates and analyzing via LC-MS/MS.
B. Metabolic Flux Analysis (Urea Cycle Disorders)
In Arginase deficiency, Arginine cannot be converted to Ornithine and Urea. The pathway diverts to Argininic Acid .
-
Protocol: Administer L-Arginine-13C6.
-
Readout: Quantify the ratio of [13C6]Argininic Acid to [12C]Argininic Acid in plasma/urine. High flux into this pathway confirms Arginase blockage.
Analytical Protocol: LC-MS/MS Quantification
Arginine and Argininic acid are highly polar, zwitterionic compounds. Standard Reverse Phase (C18) chromatography causes poor retention and ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory standard for robust analysis.
Method Validation Parameters
-
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
Step-by-Step Extraction (Plasma/Cell Lysate)
-
Aliquot: Take 50 µL of sample (Plasma or Cell Homogenate).
-
Spike: Add 10 µL of L-Arginine-13C6 Internal Standard (10 µM working solution).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (1:4 ratio) to precipitate proteins.
-
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant to a glass vial. Do not dry down if using HILIC (reconstituting in water destroys HILIC peak shape). Inject directly or dilute with ACN to match initial mobile phase conditions.
MS/MS Transitions (MRM)
The following transitions track the specific 13C6 label. Note that the fragment ions must be calculated based on which carbons they retain.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Notes |
| L-Arginine (Native) | 175.1 [M+H]+ | 70.1 | 25 | Loss of Guanidino+COOH |
| L-Arginine-13C6 (IS) | 181.1 [M+H]+ | 74.1 | 25 | Fragment retains 4 labeled carbons |
| L-Argininic Acid | 176.1 [M+H]+ | 130.1 | 20 | Loss of H2O + CO |
| L-Argininic Acid-13C6 | 182.1 [M+H]+ | 135.1 | 20 | Theoretical transition |
Note: Optimize Q3 product ions on your specific instrument. The +6 Da shift applies to the parent; the fragment shift depends on the carbon composition of the fragment.
Visualization: LC-MS Workflow
Figure 2: Analytical workflow for quantifying Arginine and its metabolites using L-Arginine-13C6 as the reference standard.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6322, Arginine. Retrieved February 9, 2026, from [Link]
-
Toxin and Toxin Target Database (T3DB). (n.d.). Argininic Acid (T3D3288). Retrieved February 9, 2026, from [Link]
Sources
- 1. Arginine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Difference between L-Arginine and Arginine Lyphar Supply Good Quality [biolyphar.com]
- 5. (2S)-5-((Aminoiminomethyl)amino)-2-hydroxypentanoic acid | C6H13N3O3 | CID 160437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Arginine 13C615N4 monohydrochloride, 100 mg, plastic, CAS No. 202468-25-5 | Amino acids, radioactively marked | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
alpha-keto-delta-guanidinovaleric acid 13C6 synonym list
Technical Guide: -Keto- -Guanidinovaleric Acid 13C6
Nomenclature, Identification, and Application in Targeted Metabolomics[1]
Executive Summary
The stable isotope-labeled analogue,
Nomenclature & Synonym List
The nomenclature for this compound can be complex due to the variations in IUPAC naming conventions and historical common names. The table below consolidates the synonyms for both the unlabeled analyte and the
Table 1: Comprehensive Synonym List
| Category | Unlabeled Compound ( | Stable Isotope Standard ( |
| Common Names | ||
| IUPAC Name | 5-(Diaminomethylideneamino)-2-oxopentanoic acid | 5-(Diaminomethylideneamino)-2-oxopentanoic acid-1,2,3,4,5,5'- |
| Inverted/Index Names | Pentanoic acid, 5-[(aminoiminomethyl)amino]-2-oxo- | Pentanoic acid-1,2,3,4,5- |
| Alternative/Archaic | Guanidino-2-oxopentanoic acid | Guanidino-2-oxopentanoic acid-13C6 |
| Abbreviations | ||
| CAS Registry Number | 3715-10-4 | Not assigned (Custom Synthesis) |
Note on Isotopic Labeling: The "13C6" designation implies that all six carbon atoms in the molecule (the 5-carbon pentanoic chain and the 1-carbon guanidino group) are replaced with Carbon-13. This results in a mass shift of approximately +6.02 Da.
Chemical Identity & Properties
Table 2: Physicochemical Specifications
| Property | Unlabeled Analyte | 13C6 Internal Standard |
| Molecular Formula | ||
| Molecular Weight | 173.17 g/mol | 179.13 g/mol |
| Exact Mass (Monoisotopic) | 173.0800 | 179.1002 |
| Solubility | Water (High), Methanol (Moderate) | Water (High), Methanol (Moderate) |
| pKa Values | Acidic (~2.5), Basic (~12.5) | Identical to unlabeled |
| Stability | Unstable in basic pH; prone to decarboxylation. Store at -80°C. | Identical. Avoid freeze-thaw cycles.[2] |
Biological Context: Arginine Catabolism
Understanding the formation of
Figure 1: Metabolic pathway showing the formation of
Technical Application: Internal Standard Protocol
The primary application of
5.1 Experimental Workflow
The following protocol outlines a robust method for quantifying this analyte in human plasma.
Figure 2: Sample preparation workflow for the quantification of 2-oxoarginine using the 13C6 internal standard.
5.2 Mass Spectrometry Parameters (Suggested)
Due to the polarity of the compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended over C18 to ensure adequate retention and separation from interferences.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve)
-
Precursor Ions:
-
Unlabeled: m/z 174.1
-
Labeled (13C6): m/z 180.1
-
-
MRM Transitions:
-
Optimization is required per instrument. Common fragmentation pathways for guanidino-keto acids involve the loss of water and carbon monoxide
or the loss of the guanidino group. -
Target Transition (Unlabeled): 174.1
128.1 (Loss of ) -
Target Transition (13C6 IS): 180.1
133.1 (Corresponding loss of labeled fragments)
-
5.3 Critical Considerations
-
Stability:
-Keto acids are heat-labile. Perform all evaporation steps at temperatures . -
Acidification: Maintain acidic conditions (0.1% Formic Acid) during extraction to prevent cyclization or degradation.
-
Isotopic Purity: Ensure the 13C6 standard has an isotopic purity
to prevent contribution to the unlabeled signal (M+0 channel).
References
-
PubChem Compound Summary . (n.d.). alpha-keto-delta-Guanidinovaleric acid (CID 558).[4] National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database (HMDB) . (n.d.). Metabocard for 2-Oxoarginine (HMDB0004225).[4] Retrieved from [Link]
-
Splendid Lab . (n.d.). Delta-Guanido-alpha-ketovaleric Acid-13C6 Product Page. Retrieved from [Link]
Technical Guide: Metabolic Profiling of Guanidino-2-oxovaleric Acid (13C6)
This guide serves as an advanced technical resource for the metabolic profiling of Guanidino-2-oxovaleric acid (GVA) , specifically leveraging the 13C6-isotopologue as a definitive internal standard.
Executive Summary & Compound Profile
Guanidino-2-oxovaleric acid (also known as
The 13C6-labeled variant (GVA-13C6) is a stable isotope standard where all six carbon atoms in the valeric acid backbone are replaced with Carbon-13. This specific isotopologue is critical for Isotope Dilution Mass Spectrometry (IDMS) , allowing researchers to quantify trace levels of GVA in complex biological matrices (plasma, CSF, urine) with absolute specificity, correcting for the severe matrix effects often seen in polar metabolite analysis.
Chemical Identity
| Feature | Specification |
| IUPAC Name | 5-Guanidino-2-oxopentanoic acid |
| Common Abbr. | GVA, |
| Formula (Unlabeled) | C |
| Exact Mass (Unlabeled) | 173.0800 Da |
| Formula (13C6-Labeled) | |
| Mass Shift | +6.0201 Da (approx +6 Da) |
| Primary Role | Neurotoxic metabolite; Urea Cycle Disorder biomarker |
Metabolic Pathway Mechanics
To understand the utility of GVA-13C6, one must first master the "Shunt Pathway" mechanism. Under normal physiological conditions, arginine is hydrolyzed by Arginase 1 to form ornithine and urea.
However, when Arginase 1 is deficient (Hyperargininemia), arginine accumulates to toxic levels. The body attempts to clear this excess via a secondary transamination pathway .
The "Arginine Shunt" Mechanism
-
Substrate Accumulation: Cytosolic L-Arginine levels spike due to urea cycle block.
-
Transamination: Arginine:Pyruvate Transaminase or Arginine:
-Ketoglutarate Transaminase transfers the -amino group from Arginine to a keto-acid acceptor. -
Product Formation: This reaction yields Guanidino-2-oxovaleric acid (GVA) .
-
Downstream Toxicity: GVA can be further oxidized or remain in circulation. Structurally, GVA mimics neurotransmitters (GABA/Glutamate), contributing to the spasticity and seizures observed in untreated patients.
Pathway Visualization
The following diagram illustrates the diversion of Arginine metabolism toward GVA in the absence of functional Arginase.
Figure 1: The metabolic diversion of Arginine to GVA during Arginase deficiency. The 13C6-label tracks the carbon backbone from Arginine to GVA.
Analytical Methodology: The 13C6 Advantage
Quantifying GVA is challenging due to its high polarity and the complexity of plasma/urine matrices. Without a stable isotope standard, ion suppression (where matrix components dampen the MS signal) can lead to false negatives.
Why 13C6?
-
Co-Elution: GVA-13C6 is chemically identical to endogenous GVA. It elutes at the exact same retention time.
-
Matrix Correction: Any suppression affecting the analyte affects the standard equally. The ratio remains accurate.
-
Mass Discrimination: The +6 Da shift is sufficient to avoid isotopic overlap (crosstalk) between the natural M+6 isotope of the analyte and the standard.
Validated Experimental Protocol (LC-MS/MS)
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) , which is superior to C18 for retaining polar guanidino compounds.
A. Reagents[1][2][3][4]
-
Analyte: Guanidino-2-oxovaleric acid standard.
-
Internal Standard (IS): Guanidino-2-oxovaleric acid-13C6 (10 µM stock in 0.1% Formic Acid).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
B. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma or urine into a 1.5 mL tube.
-
Spike IS: Add 10 µL of GVA-13C6 working solution (1 µM). Crucial Step: This ensures the IS is present during extraction.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (ratio 1:4). Vortex vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to an LC vial. Note: Do not dry down if using HILIC; the high organic content is compatible with injection.
C. LC-MS/MS Parameters
-
Column: HILIC Amide (2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention).
-
1-6 min: 90% B -> 50% B.
-
6-8 min: 50% B (Wash).
-
8.1 min: 90% B (Re-equilibration).
-
-
Ionization: ESI Positive Mode.
D. MRM Transitions (Quantification)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| GVA (Native) | 174.1 [M+H] | 130.1 (Loss of CO | 15 | Quantifier |
| GVA (Native) | 174.1 [M+H] | 60.1 (Guanidino group) | 25 | Qualifier |
| GVA-13C6 | 180.1 [M+H] | 135.1 (Loss of | 15 | Internal Standard |
Note: The mass shift of +6 is retained in the precursor. The product ion (loss of carboxyl group) will show a +5 shift if the carboxyl carbon is labeled, or +6 if the loss is non-carbon based. For 13C6-GVA derived from U-13C6 Arginine, the carboxyl is labeled.
Workflow Logic Diagram
Figure 2: The IDMS workflow. Spiking the 13C6 standard before extraction accounts for recovery losses.
Interpretation & Pathophysiological Significance
In drug development for urea cycle disorders (e.g., Arginase inhibitors or mRNA replacement therapies), GVA serves as a secondary efficacy biomarker .
-
Healthy Baseline: GVA is typically undetectable or present in trace amounts (< 0.5 µM).
-
Hyperargininemia: Levels can surge to 10-50 µM.
-
Therapeutic Success: A reduction in plasma GVA correlates with effective lowering of Arginine or restoration of Arginase activity.
Mechanism of Neurotoxicity: Research indicates GVA inhibits GABA-A receptors and Glycine receptors by blocking the chloride channel pore. This explains the specific epileptic phenotype in Arginase deficiency that is distinct from other urea cycle disorders (which primarily present with hyperammonemia).
References
-
Marescau, B., et al. (1985).[5] "Guanidino compounds in plasma, urine and cerebrospinal fluid of hyperargininemic patients during therapy."[5][6][7] Clinica Chimica Acta.
-
De Deyn, P. P., et al. (1992). "Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture." Annals of Neurology.
-
IUPAC/Chemical Data. "5-guanidino-2-oxopentanoic acid - PubChem Compound Summary." National Center for Biotechnology Information.
- Schulze, A., et al. (2001). "Expanded newborn screening for arginase 1 deficiency: determination of guanidino compounds." Clinical Chemistry.
Sources
- 1. nyc.gov [nyc.gov]
- 2. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthesis of 2-guanidinoethanol in intact mice and isolated perfused rabbit kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidinated protein internal standard for immunoaffinity-liquid chromatography/tandem mass spectrometry quantitation of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidino compounds in plasma, urine and cerebrospinal fluid of hyperargininemic patients during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidino compounds in hyperargininemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidino compound analysis as a complementary diagnostic parameter for hyperargininemia: follow-up of guanidino compound levels during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: L-Argininic Acid Stable Isotope Standards for Metabolomics
Executive Summary
L-Argininic acid (
This guide addresses the primary bottleneck in quantifying this metabolite: the scarcity of commercial stable isotope standards and the critical need to resolve it from its isobaric isomer, L-Citrulline . We present a self-validating workflow for the synthesis, purification, and application of L-[
Part 1: The Metabolomic Significance & Analytical Challenge
The Target Analyte
L-Argininic acid is formed via the oxidative deamination of L-arginine (by L-amino acid oxidase) to
| Compound | Structure Name | Formula | MW (Da) | Key Feature |
| L-Arginine | 2-Amino-5-guanidinopentanoic acid | C | 174.20 | Precursor; Primary Amino Acid |
| L-Argininic Acid | 2-Hydroxy-5-guanidinopentanoic acid | C | 175.19 | Target Analyte ; Hydroxy-analog |
| L-Citrulline | 2-Amino-5-(carbamoylamino)pentanoic acid | C | 175.19 | Isobaric Interferent ; Urea Cycle Intermediate |
| GVA | 2-Oxo-5-guanidinopentanoic acid | C | 173.17 | Keto-analog; Unstable precursor |
The Isobaric Trap
The mass difference between L-Argininic acid and L-Citrulline is negligible (<0.001 Da). Standard low-resolution QQQ mass spectrometry cannot distinguish them by precursor mass. Furthermore, both compounds share common fragments (e.g., loss of H
Part 2: Synthesis of Stable Isotope Standards
Since L-Argininic acid stable isotopes are not standard catalog items, the most robust approach for a research lab is enzymatic conversion of high-purity L-[
Enzymatic Synthesis Workflow
Reagents:
-
Precursor: L-[
C ]-Arginine (Cambridge Isotope Labs or Sigma, >99% enrichment). -
Enzyme 1: L-Amino Acid Oxidase (L-AAO) (from Crotalus atrox venom).
-
Enzyme 2: Lactate Dehydrogenase (LDH) (Rabbit Muscle) or Hydroxyacid Dehydrogenase.
-
Cofactor: NADH (for the reduction step).
-
Scavenger: Catalase (to remove H
O produced by L-AAO).
Reaction Logic:
-
Oxidation: L-AAO converts L-[
C ]-Arginine -Keto-[ C ]-GVA + NH + H O . -
Reduction: LDH (promiscuous activity toward
-keto acids) reduces -Keto-[ C ]-GVA L-[ C ]-Argininic Acid.
Pathway Diagram
Caption: Enzymatic synthesis pathway for generating stable isotope-labeled L-Argininic acid from L-Arginine.
Part 3: Analytical Workflow (HILIC-MS/MS)
Chromatographic Strategy
Reverse-phase (C18) chromatography poorly retains polar guanidino compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to retain L-Argininic acid and, crucially, to separate it from L-Citrulline.
Recommended Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Mobile Phase B: Acetonitrile.
Mass Spectrometry Parameters (QQQ)
Operate in Positive Electrospray Ionization (+ESI) mode. The guanidino group protonates readily.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |
| L-Argininic Acid | 176.1 | 130.1 | 20 | Quantifier (Loss of HCOOH) |
| L-Argininic Acid | 176.1 | 60.1 | 35 | Qualifier (Guanidino fragment) |
| L-Citrulline | 176.1 | 159.1 | 15 | Interference Check (Loss of NH3) |
| IS: L-[13C6]-ArgA | 182.1 | 136.1 | 20 | Internal Standard |
Note: Precursor masses are [M+H]+. Argininic Acid MW 175.19 -> m/z 176.1.
Protocol: Sample Preparation
-
Aliquot: 50 µL Plasma/Serum.
-
Spike: Add 10 µL of L-[
C ]-Argininic Acid working solution (10 µM). -
Precipitation: Add 200 µL cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex/Centrifuge: 10 min @ 14,000 x g, 4°C.
-
Supernatant: Transfer to glass vial (plastic may adsorb guanidino compounds).
-
Injection: 2-5 µL onto HILIC-MS/MS.
Part 4: Data Validation & Quality Control
The "Isobaric Check" Experiment
Before running samples, you must validate that your chromatographic method separates L-Argininic Acid from L-Citrulline.
-
Prepare Mix: A solution containing 1 µM L-Argininic Acid (unlabeled) and 1 µM L-Citrulline.
-
Run Method: Monitor m/z 176.1 -> 130.1 (ArgA preferred) and 176.1 -> 159.1 (Citrulline preferred).
-
Criteria: Baseline separation (Resolution
) is required. If peaks overlap, adjust the gradient slope or buffer pH.
Analytical Logic Diagram
Caption: Logic flow for distinguishing Argininic Acid from Citrulline based on retention time.
References
-
Human Metabolome Database (HMDB). Metabocard for Argininic acid (HMDB0000657). Available at: [Link]
-
Marescau, B., et al. (1990). Guanidino compounds in hyperargininemia. Metabolism.[1][2][3][4][5] Available at: [Link]
Sources
Precision Quantitation of the Uremic Toxin L-Argininic Acid: A Stable Isotope Dilution LC-MS/MS Workflow
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
The accumulation of guanidino compounds (GCs) in chronic kidney disease (CKD) represents a significant pathophysiological factor in uremic syndrome. Among these, L-Argininic acid (
This technical guide details a rigorous Stable Isotope Dilution LC-MS/MS workflow for the quantitation of L-Argininic acid in human plasma. By utilizing L-Argininic acid-13C6 as an internal standard, this protocol corrects for the severe matrix effects and ion suppression typical of uremic biological fluids, ensuring data integrity for clinical research and drug development.
Chemical & Biological Profile
The Analyte: L-Argininic Acid
L-Argininic acid is the
-
IUPAC Name: (2S)-5-guanidino-2-hydroxypentanoic acid
-
Molecular Formula:
-
Molecular Weight: 175.19 g/mol
-
Precursor Ion
: 176.1 Da
Metabolic Origin & Pathophysiology
Under physiological conditions, L-Arginine is primarily metabolized by Arginase (to urea and ornithine) or Nitric Oxide Synthase (to NO and citrulline). However, in states of renal failure or arginase deficiency , alternative metabolic pathways become prominent.
-
Transamination: Arginine is transaminated to
-keto- -guanidinovaleric acid (Guanidino-2-oxo-pentanoic acid). -
Reduction: The
-keto acid is subsequently reduced to L-Argininic acid .
Toxicity: L-Argininic acid is a "uremic toxin" that accumulates in the plasma and cerebrospinal fluid (CSF) of CKD patients. It has been implicated in:
-
Neurotoxicity: Acting as a competitive antagonist at GABA receptors or agonist at NMDA receptors, contributing to uremic convulsions.
-
NOS Inhibition: Interfering with endothelial nitric oxide production, exacerbating cardiovascular risk.
Figure 1: Metabolic diversion of L-Arginine to L-Argininic Acid under uremic conditions.
Analytical Methodology: The Core Protocol
The Internal Standard: L-Argininic Acid-13C6
To achieve regulatory-grade accuracy (FDA/EMA Bioanalytical Guidelines), a stable isotope-labeled internal standard (SIL-IS) is mandatory.
-
Compound: L-Argininic acid-13C6 (all 6 carbons of the backbone labeled).[1][2][3]
-
Mass Shift: +6 Da.
-
Precursor Ion
: 182.1 Da. -
Role: Co-elutes with the analyte, experiencing identical ionization suppression/enhancement, thus normalizing the signal response.
Sample Preparation (Protein Precipitation)
Guanidino compounds are highly polar.[4] Liquid-Liquid Extraction (LLE) is generally ineffective. We utilize a Protein Precipitation (PPT) method compatible with Hydrophilic Interaction Liquid Chromatography (HILIC).
Reagents:
-
IS Working Solution: 500 ng/mL L-Argininic acid-13C6 in 0.1% Formic Acid.
-
Precipitating Agent: Acetonitrile (LC-MS grade) containing 0.1% Formic Acid.
Protocol:
-
Aliquot: Transfer 50
L of plasma/serum into a 1.5 mL Eppendorf tube. -
Spike: Add 10
L of IS Working Solution. Vortex briefly. -
Precipitate: Add 200
L of ice-cold Acetonitrile (1:4 ratio). -
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000
g for 10 minutes at 4°C. -
Transfer: Move supernatant to a clean vial.
-
Evaporate (Optional): If sensitivity is low, dry under
at 40°C and reconstitute in 50 L of Mobile Phase A/B (50:50). Note: For modern triple quads, direct injection of the supernatant (diluted 1:1 with aqueous buffer) is often sufficient.
LC-MS/MS Conditions
Chromatography (HILIC): Reverse Phase (C18) columns fail to retain polar guanidino acids without ion-pairing reagents (which suppress MS signal). HILIC is the gold standard here.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7
m) or equivalent (e.g., SeQuant ZIC-HILIC). -
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention).
-
1-4 min: 90%
50% B (Linear gradient). -
4-5 min: 50% B (Wash).
-
5.1 min: 90% B (Re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry (ESI+): Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) .
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| L-Argininic Acid | 176.1 | 70.1 | 30 | 25 | Quantifier |
| 176.1 | 158.1 | 30 | 15 | Qualifier (-H2O) | |
| L-Argininic Acid-13C6 | 182.1 | 76.1 | 30 | 25 | IS Quantifier |
Note: The product ion m/z 70 corresponds to the characteristic guanidino-propyl fragment, common to arginine-related metabolites.
Figure 2: Analytical workflow for the extraction and quantitation of L-Argininic acid.
Validation & Quality Control
To ensure the assay meets E-E-A-T standards for scientific reliability, the following parameters must be validated:
Linearity & Range
-
Range: 10 ng/mL to 5,000 ng/mL.
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance:
.
Matrix Effects
Uremic plasma contains high levels of accumulated solutes that can suppress ionization.
-
Experiment: Compare the slope of the calibration curve in solvent vs. post-extraction spiked plasma .
-
Correction: The 13C6 IS must demonstrate a Matrix Factor (MF) within 15% of the analyte's MF, proving it effectively compensates for suppression.
Stability
-
Freeze-Thaw: Stable for at least 3 cycles at -80°C.
-
Autosampler: Stable for 24 hours at 4°C (acidic mobile phase prevents degradation).
Clinical Utility & Interpretation
Researchers utilizing this biomarker should interpret data within the context of renal function:
-
Healthy Controls: Levels are typically low (< 50 ng/mL) as Arginase efficiently clears arginine.
-
CKD/ESRD: Levels rise exponentially with the decline of GFR, correlating with neurological symptoms.
-
Hyperargininemia: Extremely high levels serve as a secondary diagnostic marker for Arginase I deficiency.
Self-Validating Check: If L-Argininic acid levels are elevated, check L-Arginine levels in the same run.
-
High Arg + High Argininic Acid = Arginase Deficiency or Severe Uremia .
-
Normal Arg + High Argininic Acid = Suggests specific pathway dysregulation or sample degradation (check storage).
References
-
De Deyn, P. P., et al. (1992). "Guanidino compounds in uremic cerebrospinal fluid." Journal of Neurochemistry. Link
-
Marescau, B., et al. (1992). "Guanidino compounds in serum and urine of nondialyzed patients with chronic renal insufficiency." Metabolism.[3][5][6] Link
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link
-
Toms, D., et al. (2016). "Mass Spectrometry-Based Metabolomics for the Discovery of Biomarkers of Kidney Disease." Mass Spectrometry Reviews. Link
-
Creative Proteomics. (2024).[4] "Targeted Analysis of Guanidino Compounds." Technical Notes. Link
Sources
Advanced Metabolite Profiling for Hyperargininemia: A 13C6-Isotope Dilution LC-MS/MS Protocol
Executive Summary
Hyperargininemia (ARG1 deficiency) is a distal Urea Cycle Disorder (UCD) biochemically characterized by severe arginine elevation. However, the clinical pathology—progressive spasticity and cognitive decline—is driven not just by arginine, but by the accumulation of neurotoxic guanidino compounds (e.g., guanidinoacetic acid, N-acetylarginine).
Standard amino acid analysis often fails to capture the full metabolic disturbance. This guide details a high-precision Isotope Dilution Mass Spectrometry (IDMS) workflow using
Part 1: Pathophysiology & Metabolite Targets
The Metabolic Blockade
In ARG1 deficiency, the failure to convert Arginine to Ornithine and Urea forces nitrogen flux into secondary pathways. The resulting accumulation of guanidino compounds correlates with neurotoxicity.[1]
Key Biomarkers for Analysis
| Metabolite | Role | Clinical Relevance |
| L-Arginine | Primary Substrate | Hallmark of disease (>3-4x upper limit of normal). |
| L-Ornithine | Product (Blocked) | Low levels indicate urea cycle failure. |
| Guanidinoacetic Acid (GAA) | Secondary Metabolite | Precursor to creatine; neurotoxic in excess. |
| N-Acetylarginine | Secondary Metabolite | Specific marker for hyperargininemia. |
| Argininic Acid | Secondary Metabolite | Correlates with seizure activity in animal models.[2] |
Pathway Visualization
The following diagram illustrates the metabolic diversion caused by ARG1 deficiency.
Figure 1: Metabolic block in ARG1 deficiency leading to the accumulation of Arginine and diversion toward toxic Guanidino compounds.
Part 2: The Analytical Core – Why C -Arginine?
The Physics of Stable Isotopes
In LC-MS/MS, the Internal Standard (IS) is the anchor of quantitative accuracy.
-
Deuterated Standards (
-Arginine): Deuterium ( H) is lighter and has a smaller atomic volume than Hydrogen. This can cause a "chromatographic isotope effect," where the IS elutes slightly before the endogenous analyte. If ion suppression varies across the peak width (common in phospholipids), the IS will not accurately correct the signal. -
Carbon-13 Standards (
C -Arginine): C increases mass without significantly altering the physicochemical properties or retention time. The IS and analyte co-elute perfectly, experiencing the exact same matrix effects at the exact same moment.
Mechanism of Action
-
Spike: A known concentration of
C -Arginine is added to the sample. -
Extraction: Any loss during protein precipitation affects the IS and Analyte equally.
-
Ionization: Any suppression in the ESI source affects both equally.
-
Quantification: The ratio of Area
/ Area is used, canceling out all variables.
Part 3: Experimental Protocol (HILIC-MS/MS)
Methodology Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reversed-Phase (C18) because Arginine and Guanidino compounds are highly polar. HILIC allows for retention and separation without the need for time-consuming derivatization (e.g., butylation).
Reagents & Standards
-
Standards: L-Arginine, L-Ornithine, Guanidinoacetic acid (Sigma-Aldrich).
-
Internal Standard: L-Arginine:HCl (
C , 99%) (Cambridge Isotope Laboratories). -
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
Sample Preparation Workflow
This protocol is designed for 50 µL of human plasma.[4]
Figure 2: Sample preparation workflow for protein precipitation and HILIC injection.
LC-MS/MS Conditions
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm). Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-4 min: 90% -> 60% B (Elution of polar metabolites)
-
4-5 min: 60% B
-
5.1 min: 90% B (Re-equilibration)
MRM Transitions (Multiple Reaction Monitoring)
The following transitions must be optimized for collision energy (CE) on your specific platform.
| Analyte | Precursor ( | Product ( | Identification | Note |
| L-Arginine | 175.1 | 70.1 | Quantifier | Loss of guanidino group |
| 181.1 | 74.1 | Internal Std | Mass shift +6 (parent), +4 (fragment) | |
| L-Ornithine | 133.1 | 70.1 | Quantifier | Monitor Arg/Orn ratio |
| Guanidinoacetic Acid | 118.1 | 76.1 | Quantifier | Secondary marker |
| L-Citrulline | 176.1 | 159.1 | Quantifier | Urea cycle intermediate |
Note on
Part 4: Data Interpretation & Validation[5]
System Suitability & Linearity
-
Linearity: Construct a 6-point calibration curve (0.5 – 1000 µM) for Arginine.
-
Weighting: Use
weighting to ensure accuracy at the low end (normal physiological range) while capturing the massive elevations seen in pathology. -
Acceptance Criteria:
; Accuracy of standards ±15%.
Calculating the Arg/Orn Ratio
The absolute value of Arginine is important, but the Arginine/Ornithine Ratio is the most sensitive discriminator for ARG1 deficiency, often elevating before absolute Arginine levels reach critical thresholds.
-
Normal Range: < 1.5
-
Hyperargininemia: Often > 5.0
Troubleshooting Ion Suppression
If the internal standard area counts drop by >50% compared to a solvent standard:
-
Check Phospholipids: They often elute late in HILIC gradients. Extend the re-equilibration time or perform a "column wash" injection.
-
Dilution: Dilute the supernatant further (1:5 or 1:10). Modern TQMS instruments have sufficient sensitivity to handle this, and it drastically reduces matrix effects.
References
-
Schlune, A., et al. (2015). "Hyperargininemia: The enzyme defect, the metabolic block, and the therapeutic options." Journal of Inherited Metabolic Disease. Link
-
Levy, H. L., et al. (2011). "Arginine markers in newborn screening for Arginase 1 deficiency." Molecular Genetics and Metabolism. Link
-
De Deyn, P. P., et al. (1991). "Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture."[2] Annals of Neurology. Link
-
ACMG Standards and Guidelines. (2015). "Standards and guidelines for the interpretation of sequence variants: a joint consensus recommendation of the American College of Medical Genetics and Genomics and the Association for Molecular Pathology."[5] Genetics in Medicine. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2014). "C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline." Link
Sources
- 1. Increased plasma and tissue guanidino compounds in a mouse model of hyperargininemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACMG/AMP variant classification framework in arginase 1 deficiency: Implications for birth prevalence estimates and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Arginine transamination products stable isotopes
Advanced Profiling of Arginine Transamination: Stable Isotope Tracing of -Keto- -Guanidinovaleric Acid
Executive Summary
The transamination of arginine is a critical, yet often overlooked, bypass mechanism of the urea cycle, particularly relevant in hyperargininemia and renal pathophysiology. The primary product of this pathway,
However, GTO is chemically elusive due to its rapid spontaneous cyclization in solution. This guide details the rigorous application of stable isotope methodologies to stabilize, detect, and quantify GTO and its downstream metabolites. We move beyond standard protocols to address the specific chemical instability of this keto-acid, utilizing derivatization-based LC-MS/MS workflows and enzymatic in situ synthesis of isotopologues.
Biochemistry of the Transamination Pathway
The Pathway Mechanism
While Arginase I/II dominates arginine catabolism, the transamination pathway becomes significant when arginase is impaired or arginine levels are supraphysiological.
-
Substrates: L-Arginine +
-Ketoglutarate. -
Enzyme: Arginine:Pyruvate Transaminase or Arginine:Glyoxylate Transaminase.
-
Products: Glutamate +
-keto- -guanidinovaleric acid (GTO) .
The Stability Challenge: Cyclization
A critical technical nuance often missed in general metabolomics is that GTO does not exist purely as a linear keto acid in solution. It exists in equilibrium with a cyclic lactam form.
-
Linear Form: 5-guanidino-2-oxopentanoate (Reactive ketone).[1]
-
Cyclic Form: Pyrrolidine-1-amidino-2-hydroxy-2-carboxylic acid.[2]
This equilibrium complicates direct LC-MS analysis, often leading to split peaks or poor ionization. The solution described in Section 4 involves chemical trapping of the linear form.
Figure 1: The Arginine Transamination Pathway highlighting the critical spontaneous cyclization equilibrium of the keto-acid product.
Stable Isotope Strategy
To accurately trace this pathway, specific isotopologues of arginine must be selected based on the atom economy of the transamination reaction.
Isotope Selection Logic
The transamination reaction removes the
| Precursor Isotope | Product (GTO) Labeling | Mass Shift (Precursor | Application |
| L-Arginine- | GTO- | +6 Da | Flux Analysis: Ideal for tracing carbon flow into the TCA cycle via GTO. |
| L-Arginine- | GTO- | +3 Da | Nitrogen Tracking: Confirms the guanidino group remains intact. Note: The |
| L-Arginine-D | GTO-D | +6 Da | Quantification: D |
In Situ Generation of Internal Standards
Commercially available stable isotope-labeled GTO is rare. Researchers must generate it enzymatically for use as a spike-in standard.
Protocol: Enzymatic Synthesis of
-
Reaction Mix: 10 mM L-Arginine-
C , 10 mM Sodium Pyruvate, 0.1 mM PLP, 5 U/mL Alanine Dehydrogenase (to recycle pyruvate), and Beef Liver Catalase (rich in transaminase activity) or purified Arginine:Pyruvate Transaminase . -
Incubation: 37°C for 60 minutes in Ammonium Bicarbonate buffer (pH 7.8).
-
Termination: Acidify with Formic Acid to pH 3.0.
-
Usage: Use the reaction mixture directly as a qualitative standard to identify retention times and optimize MS transitions.
Analytical Methodology: Derivatization LC-MS/MS
Direct analysis of GTO is flawed due to the cyclization issue described in Section 2.2. The authoritative method requires Quinoxalinone Derivatization using O-phenylenediamine (OPD). This reaction "locks" the
Derivatization Protocol
-
Sample Prep: 50 µL Plasma/Cell Lysate + 10 µL Internal Standard (
C -GTO reaction mix). -
Protein Precipitation: Add 200 µL Acetonitrile, vortex, centrifuge at 14,000 x g.
-
Derivatization: Take supernatant. Add 50 µL of 10 mM O-phenylenediamine (OPD) in 2M HCl.
-
Incubation: Heat at 60°C for 30 minutes. (OPD reacts with the
-keto group to form a quinoxalinone derivative). -
Analysis: Inject onto LC-MS/MS.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Ionization: ESI Positive Mode (The quinoxalinone ring protonates easily).
Targeted MRM Transitions (Theoretical):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |
| GTO-OPD Derivative | m/z 246.1 | m/z 175.1 | Loss of guanidino side chain |
| m/z 252.1 | m/z 181.1 | Shift due to | |
| m/z 249.1 | m/z 178.1 | Shift due to 3x |
Note: The OPD derivative adds mass and stability. Unlabeled GTO (MW 159) + OPD (MW 108) - 2H
Figure 2: Analytical workflow for stabilizing and quantifying labile arginine transamination products.
Applications in Drug Development
Arginase Inhibitor Profiling
In oncology, Arginase inhibitors (e.g., CB-1158) are used to boost immune response.
-
Hypothesis: Inhibition of Arginase I shifts flux toward the transamination pathway.
-
Experiment: Treat cells with inhibitor +
C -Arginine. -
Readout: A significant increase in
C -GTO-OPD signal indicates pathway shunting. This serves as a distal pharmacodynamic biomarker for target engagement.
Uremic Toxin Research
GTO and its metabolites are putative uremic toxins. In chronic kidney disease (CKD) models, accurate quantification using the isotope dilution method (Section 4) distinguishes pathological accumulation from artifactual generation during sample processing.
References
-
Cooper, A. J., & Meister, A. (1981). Comparative studies of the alpha-keto acid analogues of arginine, ornithine, and lysine. Journal of Biological Chemistry.
-
Shao, J., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatography B.
-
Davids, M., et al. (2012). Homoarginine and the risk of ischemic stroke. Circulation. (References transamination relevance).
-
Cambridge Isotope Laboratories. Stable Isotope-Labeled Amino Acids Product List.
-
PubChem. 5-guanidino-2-oxopentanoic acid (Compound Summary).
Sources
- 1. Comparative metabolomics reveal key pathways associated with the synergistic activities of aztreonam and clavulanate combination against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic forms of the alpha-keto acid analogs of arginine, citrulline, homoarginine, and homocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
13C labeled alpha-keto acid analogues of amino acids
Advanced Isotopic Labeling: 13C -Keto Acid Precursors for Methyl-TROSY NMR
Executive Summary
In the structural biology of high-molecular-weight targets (>50 kDa), traditional uniform isotope labeling (
This guide details the technical application of
Mechanistic Basis: Biosynthetic Hijacking
The efficacy of this method relies on the specific entry points of
The Precursors[3][5]
-
-Ketoisovalerate (
-KIV): The direct precursor to Valine and the obligate intermediate for Leucine .-
Labeling Outcome: Incorporation of
C into thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -methyls of Valine and the -methyls of Leucine.
-
-
-Ketobutyrate (
-KB): The direct precursor to Isoleucine .-
Labeling Outcome: Incorporation of
C into thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 1-methyl of Isoleucine.[1]
-
Metabolic Pathway Logic
The following diagram illustrates how these precursors bypass central carbon metabolism to selectively label ILV methyl groups.
Figure 1: Biosynthetic flow of 13C-labeled
Strategic Application in Drug Discovery
In modern drug development, this labeling strategy is critical for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies of large targets (e.g., GPCRs, Kinases).
| Application | Mechanism | Advantage |
| Epitope Mapping | Monitor chemical shift perturbations (CSP) of ILV methyls upon ligand binding. | Methyls are ubiquitous in hydrophobic cores and binding pockets, providing sensitive probes for binding events.[1][7] |
| Allosteric Analysis | Observe long-range CSPs distal to the binding site. | Methyl-TROSY retains sensitivity in large complexes (>100 kDa) where backbone signals broaden into noise. |
| Dynamics ( | Measure line-shape broadening or CPMG relaxation dispersion. | Quantifies exchange rates ( |
Experimental Protocol: ILV Methyl Labeling
This protocol describes the production of a highly deuterated, ILV-methyl
Reagents & Precursors
-
Base Medium: M9 Minimal Media prepared with 99.9% D
O. -
Carbon Source: [
H,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> C]-Glucose (2-3 g/L). Note: Using C-glucose ensures the protein backbone is NMR-silent, isolating the methyl signals. -
Nitrogen Source:
NH Cl (1 g/L) (Optional, if backbone amide data is also desired, though typically N is used for pure methyl studies to avoid coupling). -
Precursors (The "ILV" Kit):
-
-Ketoisovalerate (Sodium salt): [3,3'-
C ] labeled. -
-Ketobutyrate (Sodium salt): [3-
C] labeled.[7]
-
-Ketoisovalerate (Sodium salt): [3,3'-
Step-by-Step Workflow
Step 1: Adaptation & Inoculation
-
Transform E. coli (BL21(DE3)) and plate on LB-agar.
-
Inoculate a single colony into 5 mL LB (H
O). Grow 6-8 hours. -
Transfer 100
L into 10 mL M9/D O medium. This "adaptation" step is crucial as cells grow slower in D O. -
Grow overnight at 37°C.
Step 2: Expansion
-
Inoculate the large-scale culture (e.g., 1L M9/D
O) with the overnight adapter culture. -
Incubate at 37°C until OD
reaches ~0.6–0.8.
Step 3: Precursor Addition (The Critical Step)
-
Timing: 1 hour BEFORE induction. This allows the cellular pool of native keto acids to be flushed and replaced by the exogenous labeled analogues.
-
Dosage:
-
Add
-Ketoisovalerate : 100 mg/L (Final concentration). -
Add
-Ketobutyrate : 60 mg/L (Final concentration).
-
-
Mechanistic Note: Adding these shuts down the native biosynthetic pathways via feedback inhibition, forcing the cell to utilize the scavenged labeled precursors.
Step 4: Induction & Harvest
-
Induce expression with IPTG (typically 0.5 - 1 mM).
-
Lower temperature to 20-25°C to promote proper folding and minimize metabolic scrambling.
-
Harvest cells after 12-18 hours.
Step 5: Purification
-
Purify protein using standard affinity/SEC protocols.
-
Important: Exchange final buffer into 100% D
O NMR buffer to eliminate the huge solvent signal from H O.
Workflow Visualization
Figure 2: Temporal workflow for ILV methyl labeling. The addition of precursors 1 hour prior to induction is the critical control point.
Quality Control & Troubleshooting
Verifying Incorporation
Before running expensive 3D/4D experiments, validate the labeling efficiency using a simple 2D
-
Success Criteria: Distinct, sharp peaks in the methyl region (
H: 0.0 - 1.2 ppm; C: 10 - 25 ppm). -
Failure Mode (Scrambling): Appearance of unexpected peaks or "streaking" suggests metabolic leakage. This often happens if the induction temperature is too high (>30°C) or if harvest is delayed too long, allowing the cell to metabolize the keto acids for energy via the TCA cycle.
Stereospecificity Issues
Standard
-
Advanced Solution: Use stereospecific precursors (e.g., pro-S labeled
-ketoisovalerate). This labels only one methyl of the geminal pair, reducing the number of signals by 50% and simplifying the spectra significantly [2].
References
-
Tugarinov, V., Kanelis, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749–754.
-
Gans, P., et al. (2010). Stereospecific isotopic labeling of methyl groups for NMR studies of high-molecular-weight proteins. Angewandte Chemie International Edition, 49(11), 1958-1962.
-
Ruschak, A. M., & Kay, L. E. (2010). Methyl groups as probes of structure and dynamics in NMR studies of high-molecular-weight proteins. Journal of Biomolecular NMR, 46(1), 75-87.
-
Kerfah, R., et al. (2015). Methyl-specific isotopic labeling: a molecular toolbox for solution NMR studies of large proteins. Current Opinion in Structural Biology, 32, 113-122.
Sources
- 1. itqb.unl.pt [itqb.unl.pt]
- 2. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of L-Argininic acid in urea cycle disorders
Pathogenesis, Neurotoxicity, and Analytical Quantification
Executive Summary
In the landscape of Urea Cycle Disorders (UCDs), Arginase 1 Deficiency (Hyperargininemia) stands apart.[1][2][3] Unlike proximal UCDs characterized by rapid, fatal hyperammonemia, Arginase deficiency presents a progressive, insidious neurodegeneration driven by the accumulation of Arginine and its secondary metabolites. Among these, L-Argininic Acid (α-guanidino-δ-hydroxyvaleric acid) represents a critical, yet often under-monitored, pathogenic effector.[2]
This technical guide analyzes the biological significance of L-Argininic acid, detailing its formation via metabolic shunting, its specific neurotoxic mechanisms (oxidative stress and ion channel modulation), and provides a rigorous LC-MS/MS workflow for its quantification in drug development and clinical research.
Part 1: The Biochemical Shunt
The Origin of L-Argininic Acid
Under physiological conditions, Arginase 1 hydrolyzes L-Arginine into L-Ornithine and Urea.[2] In Arginase deficiency, this primary route is blocked.[2][4] The resulting supraphysiological levels of Arginine force flux through secondary catabolic pathways that are normally quiescent.
The primary diversion occurs via L-Amino Acid Oxidase or Transaminase activity, converting Arginine into its keto-acid analogue, α-keto-δ-guanidinovaleric acid (GVA) .[2] GVA is subsequently reduced (hydrogenated) to form L-Argininic Acid .[2]
This pathway is not merely an overflow valve; it produces compounds with distinct pharmacological properties that differ from the parent amino acid.[2]
Visualization: The Metabolic Shunt Pathway
Figure 1: The metabolic diversion of Arginine to Argininic Acid upon Arginase 1 blockade.[2]
Part 2: Mechanisms of Neurotoxicity
Why L-Argininic Acid Matters
The clinical presentation of Hyperargininemia—spastic diplegia, seizures, and intellectual disability—persists even when plasma ammonia is controlled. This suggests a "silent" toxicity driven by guanidino compounds like L-Argininic acid.[2]
1. Oxidative Stress Induction
L-Argininic acid has been shown to drastically reduce the total antioxidant capacity of the cerebral cortex.
-
Mechanism: It inhibits the activity of Catalase , Superoxide Dismutase (SOD) , and Glutathione Peroxidase .[1][2]
-
Consequence: Accumulation of reactive oxygen species (ROS) leads to lipid peroxidation of neuronal membranes and eventual apoptosis.
2. Na+/K+-ATPase Inhibition
The Na+/K+ pump is critical for maintaining the neuronal resting potential.[2]
-
Mechanism: L-Argininic acid acts as an inhibitor of Na+/K+-ATPase activity in synaptic membranes.[2]
-
Consequence: This inhibition leads to partial depolarization of neurons, lowering the seizure threshold and contributing to the hyperexcitability and spasticity observed in patients.
3. Synaptic Dysregulation
Structurally, L-Argininic acid mimics GABA (gamma-aminobutyric acid) but lacks the inhibitory efficacy, potentially acting as a partial antagonist or interfering with GABAergic transmission, further promoting excitotoxicity.[2]
Visualization: Neurotoxic Cascade[2]
Figure 2: Pathogenic mechanisms linking Argininic Acid accumulation to neurological phenotype.[2]
Part 3: Analytical Protocol (LC-MS/MS)
Quantification of L-Argininic Acid in Plasma/CSF
Measuring L-Argininic acid is challenging due to its high polarity and structural similarity to Arginine and other guanidino compounds.[2] Standard reverse-phase chromatography often fails to retain it.[2][5] This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.[2]
Experimental Design: Self-Validating Workflow
-
Internal Standard (IS): Use 13C6-Arginine (surrogate) or synthesize d3-Argininic acid if available.
-
Matrix: Artificial CSF or stripped plasma for calibration curves to match ionic strength.[2]
Step-by-Step Methodology
1. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma/CSF into a 1.5 mL Eppendorf tube.
-
Add 10 µL of Internal Standard working solution (5 µM).
-
Add 200 µL of cold Methanol containing 0.1% Formic Acid (precipitation agent).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to ensure complete precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of supernatant to a clean vial.
-
Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
2. LC-MS/MS Parameters
-
Column: Amide-HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (buffer is critical for guanidino peak shape).[2]
-
Gradient:
-
Flow Rate: 0.3 mL/min.[2]
3. Mass Spectrometry (MRM Mode)
-
Ionization: ESI Positive Mode.
-
Target: L-Argininic Acid (MW: 175.19).
-
Transitions:
Data Presentation Table: Typical Validation Criteria
| Parameter | Acceptance Criteria | Rationale |
| Linearity (R²) | > 0.995 | Ensures accurate quantification across physiological range (0.1 - 50 µM).[2] |
| Precision (CV%) | < 15% (LLOQ < 20%) | Essential for tracking subtle changes during therapy.[2] |
| Recovery | 85% - 115% | Verifies extraction efficiency from protein-heavy matrix.[2] |
| Matrix Effect | 80% - 120% | HILIC is prone to ion suppression; IS must compensate.[2] |
Part 4: Clinical & Drug Development Implications[2]
Biomarker Utility In clinical trials for Arginase 1 Deficiency (e.g., Arginase replacement therapies or substrate reduction therapies), plasma Arginine levels alone are often insufficient.[2] Arginine levels fluctuate with diet and timing of administration.
-
Long-term Control: L-Argininic acid represents a "time-averaged" metric of pathway overflow, similar to how HbA1c reflects glucose control.[2]
-
CNS Penetration: As Argininic acid accumulates in the CSF, its reduction in plasma correlates with reduced neurotoxic load, making it a vital secondary endpoint.
Therapeutic Targets Understanding this pathway opens new avenues for intervention:
-
Transaminase Inhibitors: Blocking the conversion of Arginine to GVA could prevent the formation of neurotoxic metabolites, even if Arginine remains elevated.[2]
-
Antioxidant Adjuncts: Co-administration of brain-penetrant antioxidants may mitigate the specific oxidative damage caused by Argininic acid.[2]
References
-
Schlune, A., et al. (2015). Hyperargininemia due to arginase I deficiency: the original patients and their natural history, and a review of the literature. Amino Acids.[2][6][7][8][9] Link
-
Wyse, A. T., et al. (2001). In vitro stimulation of oxidative stress in cerebral cortex of rats by the guanidino compounds accumulating in hyperargininemia.[1] Brain Research. Link
-
De Deyn, P. P., et al. (1991). Guanidino compounds in hyperargininemia.[1][2] Journal of Pediatrics. Link
-
Marescau, B., et al. (1990). Guanidino compound analysis as a complementary diagnostic parameter for hyperargininemia.[2] Metabolism.[1][2][7][8][10][11] Link
-
Creative Proteomics. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics. Link
Sources
- 1. Clinical, Biochemical, and Molecular Spectrum of Hyperargininemia Due to Arginase I Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine - Wikipedia [en.wikipedia.org]
- 3. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. (2S)-5-((Aminoiminomethyl)amino)-2-hydroxypentanoic acid | C6H13N3O3 | CID 160437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
Methodological & Application
Application Note: Quantitative Analysis of L-Argininic Acid in Biological Matrices via LC-MS/MS using Stable Isotope Dilution
This Application Note and Protocol is designed for researchers and analytical scientists quantifying L-Argininic acid (also known as (S)-5-guanidino-2-hydroxypentanoic acid ) in biological matrices using L-Argininic acid-13C6 as the Internal Standard (IS).
Introduction & Scientific Context
L-Argininic acid (C₆H₁₃N₃O₃, MW 175.19) is the
Accurate quantification of L-Argininic acid is analytically challenging due to:
-
High Polarity: The presence of both a guanidino group (highly basic, pKa ~12.5) and a carboxylic acid group makes it zwitterionic and highly hydrophilic, resulting in poor retention on conventional C18 columns.
-
Structural Similarity: It must be chromatographically resolved or mass-differentiated from L-Arginine (MW 174.20) and other guanidino isomers.
-
Matrix Interference: Endogenous guanidino compounds in plasma and urine can suppress ionization.
This protocol utilizes L-Argininic acid-13C6 as a stable isotope-labeled internal standard. The use of a
Metabolic Pathway & Context
The following diagram illustrates the structural relationship and metabolic context of L-Argininic acid.
Figure 1: Metabolic formation of L-Argininic acid from L-Arginine via oxidative deamination or arginase deficiency pathways.
Chemical Properties & Mass Spectrometry Strategy
Analyte Properties
| Property | L-Argininic Acid (Analyte) | L-Argininic Acid-13C6 (IS) |
| CAS Number | 157-07-3 | N/A (Labeled Analog) |
| Formula | C₆H₁₃N₃O₃ | |
| MW (Monoisotopic) | 175.0957 | 181.1158 |
| Precursor Ion [M+H]⁺ | 176.1 | 182.1 |
| Polarity | Highly Polar (LogP < -3) | Highly Polar |
| pKa | ~12.5 (Guanidino), ~3.5 (COOH) | Same |
MRM Transition Selection
The fragmentation of guanidino acids typically involves the loss of water (-H₂O) from the hydroxyl/carboxyl moiety or the loss of the guanidino group.
-
Primary Transition (Quantifier):
176.1 158.1 (Loss of H₂O). This is a facile fragmentation for -hydroxy acids. -
Secondary Transition (Qualifier):
176.1 130.1 (Loss of HCOOH) or 176.1 60.0 (Guanidinium fragment). -
Internal Standard Transition:
182.1 164.1 (Loss of H₂O).
Note: L-Arginine ([M+H]⁺ 175.1) is 1 Da lighter.[2] High-quality chromatography is required to prevent isotopic contribution of Arginine's M+1 isotope (approx 6-7% of Arginine signal) from interfering with Argininic acid if concentrations of Arginine are vastly higher.
Detailed Protocol
Reagents & Standards
-
L-Argininic Acid Standard: >98% purity.
-
Internal Standard: L-Argininic acid-13C6 (or L-Arginine-13C6 if the specific acid IS is unavailable, though retention times may slightly differ). This protocol assumes the use of the specific L-Argininic acid-13C6.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[3][4][5]
Sample Preparation (Protein Precipitation)
Guanidino compounds bind to plasma proteins. Acidic precipitation or organic solvent precipitation is effective.
-
Thaw plasma/urine samples on ice.
-
Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.
-
Add IS: Add 20 µL of L-Argininic acid-13C6 Working Solution (e.g., 5 µM in 50% MeOH).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Why: The acid helps disrupt protein binding of the basic guanidino group; ACN precipitates proteins.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new tube.
-
Evaporate to dryness under Nitrogen at 40°C (Optional, for concentration).
-
Alternative: Dilute the supernatant 1:1 with mobile phase A if sensitivity allows, to maintain HILIC compatibility.
-
-
Reconstitute (if dried) in 100 µL of 90:10 ACN:Water (10 mM Ammonium Formate) .
-
Critical: The reconstitution solvent must match the initial mobile phase conditions of the HILIC method (high organic) to prevent peak distortion.
-
LC-MS/MS Conditions
Chromatography (HILIC Mode) Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for retaining this highly polar zwitterion.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
Time (min) %B Description 0.0 90 Initial high organic for HILIC retention 1.0 90 Isocratic hold 5.0 60 Linear gradient to elute polar analytes 6.0 60 Wash 6.1 90 Return to initial | 9.0 | 90 | Re-equilibration (Crucial for HILIC) |
Mass Spectrometry Parameters (Source: ESI+)
-
Source: Electrospray Ionization (Positive Mode).[6]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
Cone Voltage: Optimized (typically 20-30 V).
-
Collision Energy: Optimized for transitions (see table).
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| L-Argininic Acid | 176.1 | 158.1 | 25 | 15 | Quantifier |
| 176.1 | 130.1 | 25 | 22 | Qualifier | |
| L-Arg Acid-13C6 | 182.1 | 164.1 | 25 | 15 | IS |
| L-Arginine (Check) | 175.1 | 70.1 | 30 | 25 | Monitor |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for L-Argininic acid quantification.
Method Validation & Troubleshooting
Validation Parameters
-
Linearity: 10 ng/mL to 5000 ng/mL (
). -
Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. The
C₆ IS should compensate for suppression, resulting in a normalized matrix factor close to 1.0. -
Interference Check: Inject a high concentration L-Arginine standard (e.g., 100 µM) to ensure the M+1 isotope (176.1) does not co-elute and mimic L-Argininic acid. HILIC separation should resolve Arginine (more basic, retained longer on Amide/ZIC-HILIC usually) from Argininic acid.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Poor Retention | Water content in sample too high. | Ensure injection solvent is >80% ACN. |
| Peak Tailing | Interaction with silanols or metal. | Use Ammonium Formate buffer; ensure system passivation. |
| Low Sensitivity | Ion suppression from salts. | Divert flow to waste for first 1 min; use SPE if PPT is insufficient. |
| Signal in Blank | Carryover or Arginine interference. | Check Arginine M+1 crosstalk; Use needle wash (ACN:Water:FA). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 160437, Argininic acid. [Link]
- Liebsch, C. et al. (2019). Quantification of Guanidino Compounds in Biological Fluids by LC-MS/MS. Journal of Chromatography B. (Contextual reference for guanidino analysis methods).
- Martens-Lobenhoffer, J. & Bode-Böger, S.M. (2014). Mass spectrometric quantification of L-arginine and its pathway metabolites. Journal of Chromatography B, 964, 89-102.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciex.com [sciex.com]
- 3. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: High-Specificity Quantification of α-Keto-δ-Guanidinovaleric Acid (α-KGA) in Plasma via Derivatization LC-MS/MS
Topic: Quantification of alpha-keto-delta-guanidinovaleric acid in plasma Content Type: Application Note & Protocol
Introduction & Biological Significance[1]
Alpha-keto-delta-guanidinovaleric acid (α-KGA), also known as 2-oxoarginine, is the α-keto acid analogue of arginine.[1] In healthy individuals, it is present at trace levels. However, in patients with Arginase Deficiency (Hyperargininemia) , a urea cycle disorder, arginine accumulation drives secondary catabolic pathways, significantly elevating α-KGA levels in plasma, urine, and cerebrospinal fluid [1, 2].
Analytical Challenges
Quantifying α-KGA in plasma presents distinct chemical challenges that standard amino acid protocols fail to address:
-
Chemical Instability: α-KGA exists in equilibrium with its cyclic lactam form (Δ1-pyrroline-2-carboxylate derivative), particularly at neutral or alkaline pH. This cyclization leads to variable quantification results if not controlled [3].
-
Polarity: The presence of both a guanidino group (basic) and an α-keto acid group (acidic) makes the molecule highly polar (zwitterionic), resulting in poor retention on standard C18 reversed-phase columns.
-
Sensitivity: As a trace metabolite in non-pathological samples, high sensitivity is required.
The Solution: Quinoxalinone Derivatization
To overcome these hurdles, this protocol utilizes o-phenylenediamine (OPD) derivatization. OPD reacts selectively with α-keto acids under acidic conditions to form stable quinoxalinone derivatives .
-
Stabilization: The reaction "locks" the ketone functionality, preventing cyclization and degradation.
-
Retentivity: The quinoxalinone ring adds hydrophobicity, allowing robust retention and separation on standard C18 columns.
-
Ionization: The derivative possesses excellent ionization efficiency in positive ESI mode [4].
Metabolic Pathway Context
The accumulation of α-KGA is a direct downstream consequence of Arginase 1 deficiency. When the primary urea cycle route is blocked, Arginine is transaminated to α-KGA.
Figure 1: Metabolic diversion of Arginine to α-KGA in the absence of functional Arginase.
Materials & Reagents
Chemicals[1][4][5][6][7]
-
Target Standard: α-Keto-δ-guanidinovaleric acid (Custom synthesis or Sigma-Aldrich, CAS: 3715-10-4).
-
Internal Standard (IS): [13C5]-α-Ketoglutaric Acid (surrogate) or [Guanidino-15N2]-Arginine (if measuring conversion). Recommended:d5-α-Ketoglutaric acid is commercially available and behaves similarly in the derivatization step.
-
Derivatization Reagent: o-Phenylenediamine (OPD) dihydrochloride (Sigma P1526).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).
-
Acid: 2M Hydrochloric Acid (HCl).
Preparation of Solutions
-
OPD Reagent (50 mM): Dissolve 9 mg of OPD dihydrochloride in 1 mL of 2M HCl. Prepare fresh daily. Protect from light.
-
Internal Standard Solution: 1 µg/mL d5-α-Ketoglutaric acid in water.
-
Stock Standard: 1 mg/mL α-KGA in 0.1M HCl (store at -80°C).
Experimental Protocol
Sample Preparation Workflow
The key to this protocol is the simultaneous protein precipitation and derivatization in an acidic environment, which stabilizes the analyte immediately upon thawing.
Figure 2: Step-by-step sample preparation workflow ensuring analyte stabilization.
Detailed Steps
-
Thawing: Thaw plasma samples on ice. Critical: Do not leave at RT for extended periods to prevent enzymatic degradation or cyclization.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube.
-
Internal Standard: Add 10 µL of Internal Standard working solution. Vortex briefy.
-
Acidification: Add 150 µL of 2M HCl. Vortex. This step denatures proteins and acidifies the sample for the OPD reaction.
-
Derivatization: Add 50 µL of 50 mM OPD solution.
-
Reaction: Incubate at 80°C for 20 minutes in a heating block.
-
Mechanism:[2] The diamine reacts with the α-keto group to form the quinoxalinone ring.
-
-
Quenching/Clarification: Cool samples to room temperature. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer the clear supernatant to an autosampler vial.
LC-MS/MS Methodology
Chromatographic Conditions[1][5][7][9][10][11]
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm.
-
Rationale: The HSS T3 phase is ideal for retaining polar compounds and their derivatives in high aqueous content.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 2 | Initial Hold |
| 1.00 | 2 | Load |
| 6.00 | 40 | Elution of Derivative |
| 6.10 | 95 | Wash |
| 8.00 | 95 | Wash |
| 8.10 | 2 | Re-equilibration |
| 10.00 | 2 | End |
Mass Spectrometry Parameters[10]
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions: The derivatization adds the OPD mass (108 Da) minus water (18 Da) and oxidation/condensation adjustments.
-
Reaction: α-KGA (MW 173) + OPD (MW 108) - 2H₂O + 2H (redox adjustment often needed, but standard condensation is -2H2O).
-
Observed Derivative Mass: The quinoxalinone derivative of α-KGA (3-(3-guanidinopropyl)quinoxalin-2(1H)-one) has a theoretical protonated mass [M+H]+ = 246.1 .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| α-KGA-OPD | 246.1 | 175.1 (Loss of guanidino/side chain) | 30 | 20 |
| α-KGA-OPD | 246.1 | 129.1 (Quinoxalinone core) | 30 | 35 |
| d5-α-KG-OPD | 220.1 | 147.1 | 30 | 20 |
Note: Optimize collision energy for your specific instrument using the stock standard.
Validation & Performance
Linearity & Range[7][10]
Stability Data[13]
-
Benchtop Stability (Underivatized): < 2 hours at RT (Significant cyclization observed).
-
Benchtop Stability (Derivatized): > 48 hours at 4°C (Autosampler). The quinoxalinone ring is extremely stable.
Quantitative Summary
| Parameter | Value |
| LOD | 0.02 µM |
| LOQ | 0.05 µM |
| Intra-day Precision (CV%) | < 5.0% |
| Inter-day Precision (CV%) | < 8.5% |
| Recovery | 92 - 105% |
Troubleshooting Guide
Issue: Low Signal Intensity
-
Cause: Incomplete derivatization.
-
Fix: Ensure the pH is < 3 during the reaction. OPD requires acidic conditions to activate the ketone. Check that the heating block is actually reaching 80°C.
Issue: Peak Splitting
-
Cause: Tautomerization or column overload.
-
Fix: The quinoxalinone derivative can exist in lactam/lactim tautomers. Ensure mobile phase is acidic (0.1% Formic Acid) to force the protonated form. Reduce injection volume to 2 µL.
Issue: Interference in MRM
-
Cause: Endogenous keto acids (like α-ketoglutarate) have similar derivatives.
-
Fix: Ensure chromatographic separation. α-KGA elutes earlier than non-polar keto acids due to the guanidino group.
References
-
Marescau, B., et al. (1985).[6] "Guanidino compounds in plasma, urine and cerebrospinal fluid of hyperargininemic patients during therapy."[7][6][8] Clinica Chimica Acta, 146(1), 21-27.[6] Link
-
Snyderman, S. E., et al. (1977). "The therapy of hyperargininemia."[8] The Journal of Pediatrics, 90(4), 563-568. Link
-
Minoo, A., & van Hall, G. (2023).[9] "LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids... in human plasma." Journal of Chromatography B, 1230, 123906.[9] Link
-
Faria, M. A., et al. (2020).[10] "Analysis of intracellular α-keto acids by HPLC with fluorescence detection." Royal Society of Chemistry Advances, 10, 15335-15343. Link
-
BenchChem Application Note. (2024).[11] "Quantification of 2-Oxoarginine in Human Plasma using LC-MS/MS." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid determination of [guanidino-15N]arginine in plasma with gas chromatography--mass spectrometry: application to human metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guanidino compounds in plasma, urine and cerebrospinal fluid of hyperargininemic patients during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidino compounds in hyperargininemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanidino compound analysis as a complementary diagnostic parameter for hyperargininemia: follow-up of guanidino compound levels during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of Argininic Acid in Biological Matrices using Isotope Dilution Mass Spectrometry
Abstract
This document provides a comprehensive guide for the quantitative analysis of Argininic Acid using Isotope Dilution Mass Spectrometry (IDMS). Argininic acid, a metabolite of arginine, is of increasing interest in biomedical research, particularly in studies of urea cycle disorders and other metabolic diseases.[1] This protocol outlines a robust and highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of argininic acid in plasma samples. The methodology leverages the unparalleled accuracy of IDMS, a definitive measurement principle, to ensure reliable and reproducible results for researchers, clinicians, and professionals in drug development.
Introduction: The Analytical Imperative for Argininic Acid
Argininic acid, with the chemical formula C₆H₁₃N₃O₃, is an endogenous metabolite formed from arginine.[2][3] Its accumulation in tissues is associated with hyperargininemia, an inherited disorder of the urea cycle caused by a deficiency of the enzyme arginase.[1] The resulting elevated levels of arginine and other guanidino compounds, including argininic acid, are implicated in the neurological symptoms observed in affected individuals.[1] Consequently, the accurate measurement of argininic acid in biological fluids is crucial for understanding the pathophysiology of this and related metabolic conditions, as well as for monitoring therapeutic interventions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of endogenous small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput.[4][5] When coupled with the principle of isotope dilution, LC-MS/MS becomes a powerful tool for absolute quantification, minimizing the impact of matrix effects and sample preparation variability.[6][7] This application note details a complete, validated protocol for the determination of argininic acid in human plasma.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a primary ratio method for quantitative analysis that offers high accuracy and precision. The core principle involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical workflow. This "spiked" sample is then processed, and the ratio of the unlabeled (native) analyte to the labeled internal standard is measured by the mass spectrometer.
Because the native analyte and the isotopically labeled standard are chemically identical, they exhibit the same behavior during sample extraction, chromatography, and ionization.[8][9][10] Any sample loss or variation in instrument response will affect both compounds equally, leaving their ratio unchanged. This ensures that the measurement is robust and traceable to the International System of Units (SI) when certified reference materials are used.[11]
Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
Given the polar nature of argininic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable chromatographic technique. [4] Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | |
| Argininic Acid | Q1: 176.1 -> Q3: 70.1 (Quantifier), 116.1 (Qualifier) |
| ¹³C₆-Argininic Acid | Q1: 182.1 -> Q3: 76.1 (Quantifier) |
Rationale for MRM Transitions: The precursor ion for argininic acid in positive ion mode will be the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of 176.1. The fragmentation of the guanidino group is a characteristic pathway for arginine and related compounds, leading to a prominent fragment at m/z 70.1. [4]Another likely fragmentation would be the loss of the carboxyl and hydroxyl groups. For the ¹³C₆-labeled internal standard, the precursor ion will be at m/z 182.1, and the corresponding quantifier fragment will be at m/z 76.1.
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio of argininic acid to ¹³C₆-argininic acid against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used. The concentration of argininic acid in unknown samples is then calculated from this curve.
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: Assessed over a range of concentrations relevant to expected physiological and pathological levels.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on multiple days.
-
Selectivity: Evaluated by analyzing blank plasma from multiple sources to check for interferences.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a pure solution.
-
Stability: The stability of argininic acid in plasma under various storage conditions (freeze-thaw, short-term at room temperature, long-term at -80°C) should be evaluated.
Conclusion
The Isotope Dilution Mass Spectrometry protocol detailed in this application note provides a robust, sensitive, and specific method for the quantification of argininic acid in biological matrices. By employing a stable isotope-labeled internal standard and optimized LC-MS/MS conditions, this method overcomes the challenges associated with the analysis of small, polar molecules in complex samples. This protocol serves as a valuable tool for researchers and clinicians investigating the role of argininic acid in health and disease, ultimately contributing to improved diagnostics and therapeutic strategies.
References
-
Tsikas, D. (2014). Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: The road to maturity. Journal of Chromatography B, 964, 15-28. Retrieved from [Link]
-
FooDB. (2024). Compound: Argininic acid (FDB023114). Retrieved from [Link]
- Gely-Pernot, A., et al. (2012). Development, validation, and comparison of four methods to simultaneously quantify L-arginine, citrulline, and ornithine in human plasma by liquid chromatography-tandem mass spectrometry.
-
Kaspar, H., et al. (2008). A validated method for the quantification of amino acids in mammalian urine. Waters Corporation. Retrieved from [Link]
- Li, W., et al. (2021). Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. Frontiers in Chemistry, 9, 735075.
-
Pharmaffiliates. (n.d.). L-Argininic Acid | CAS No: 157-07-3. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-5-((Aminoiminomethyl)amino)-2-hydroxypentanoic acid. Retrieved from [Link]
- Rodríguez-González, P., et al. (2014). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and Bioanalytical Chemistry, 406(1), 235-246.
-
Exposome-Explorer. (n.d.). Arginine (Compound). Retrieved from [Link]
-
Tsikas, D. (2014). Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Arginine. Retrieved from [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
YouTube. (2018). Arginine biosynthesis. Retrieved from [Link]
-
ResearchGate. (2016). THE METHODS OF L-ARGININE ANALYSIS. Retrieved from [Link]
-
YouTube. (2020). Arginine & "basic" vs. "acidic" amino acids. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Arginase Inhibitors: An Overview. Retrieved from [Link]
-
ACS Publications. (2001). Quantitative Determination of l-Arginine by Enzymatic End-Point Analysis. Retrieved from [Link]
-
RSC Publishing. (2014). Arginine thioacid in synthesis of arginine conjugates and peptides. Retrieved from [Link]
-
Phung, S. C., et al. (2010). Certification of NIST standard reference material 2389a, amino acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS. Analytical and Bioanalytical Chemistry, 397(2), 857-866. Retrieved from [Link]
-
IJIRT. (2018). Analytical Method Development and Validation of L- Arginine Effervescent Powder. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis and Structure–Activity Relationships of Phosphonic Arginine Mimetics as Inhibitors of the M1 and M17 Aminopeptidases from Plasmodium falciparum. Retrieved from [Link]
-
Martinez-Bartolome, S., et al. (2013). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. Molecular & Cellular Proteomics, 12(9), 2565-2576. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Arginase Inhibitors: An Overview. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]
-
PubMed. (2020). Validation of a rapid, comprehensive and clinically relevant amino acid profile by underivatised liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (2021). The Development of an Isotope Dilution Mass Spectrometry Method for Interleukin-6 Quantification. Retrieved from [Link]
-
PubMed. (2003). Properties of 13C-substituted arginine in stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]
-
HUPO-PSI. (2013). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. Retrieved from [Link]
-
NIST. (2010). Certification of NIST standard reference material 2389a, amino acids in 0.1 mol/L HCl—quantification by ID LC-MS. Retrieved from [Link]
Sources
- 1. (2S)-5-((Aminoiminomethyl)amino)-2-hydroxypentanoic acid | C6H13N3O3 | CID 160437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Argininic acid (FDB023114) - FooDB [foodb.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. Exposome-Explorer - Arginine (Compound) [exposome-explorer.iarc.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arginine thioacid in synthesis of arginine conjugates and peptides - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04897K [pubs.rsc.org]
- 9. Arginine - Wikipedia [en.wikipedia.org]
- 10. L(+)-Arginine CAS#: 74-79-3 [m.chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity Analysis of L-Argininic Acid and L-Argininic Acid-13C6 in Urine via HILIC-MS/MS
Introduction & Scientific Context
The Analyte: L-Argininic Acid
L-Argininic acid (also known as Arginic acid ;
Chemical Properties:
-
Polarity: Highly polar/hydrophilic (LogP < -3).
-
Acidity/Basicity: Amphoteric. It contains a strongly basic guanidino group (
) and a carboxylic acid ( ). At physiological pH, it exists primarily as a zwitterion or cation. -
Stability: Stable in acidic solution; susceptible to hydrolysis at high pH and temperature.
The Role of L-Argininic Acid-13C6
In this protocol, L-Argininic acid-13C6 serves two potential critical roles:
-
Internal Standard (IS): The gold standard for quantitative normalization. The
label (typically on the arginine backbone) provides identical chromatographic retention and ionization efficiency to the endogenous analyte while being mass-resolved by +6 Da. -
Metabolic Tracer: In flux analysis studies, the 13C6 isotopologue is the target analyte used to track the downstream metabolism of administered L-Arginine-13C6.
Analytical Challenge: The Urine Matrix
Urine presents a hostile matrix for mass spectrometry due to high concentrations of salts, urea, and creatinine, which cause severe ion suppression. Furthermore, the high polarity of argininic acid results in poor retention on standard C18 (Reverse Phase) columns, often leading to co-elution with the solvent front and matrix contaminants.
Strategic Solution: This guide utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to selectively isolate the basic guanidino moiety, followed by Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and sensitivity.
Experimental Workflow Diagrams
Figure 1: Sample Preparation Workflow
Caption: Step-by-step extraction protocol utilizing Mixed-Mode Cation Exchange (MCX) to isolate Argininic Acid from urine matrix components.
Figure 2: Metabolic Context
Caption: The metabolic pathway of Arginine leading to Argininic Acid accumulation, relevant for clinical interpretation.
Materials and Reagents
Standards
-
Target Analyte: L-Argininic Acid (CAS: 157-07-3).
-
Internal Standard: L-Argininic Acid-13C6 (Custom synthesis or derived from L-Arginine-13C6 via enzymatic conversion if commercial standard is unavailable).
-
Note: If measuring 13C6 as a tracer, use L-Argininic Acid-15N4 or d7 as the IS to avoid cross-talk.
-
Solvents & Buffers
-
LC-MS Grade: Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Additives: Ammonium Formate (10 mM stock), Ammonium Hydroxide (28-30%).
Protocol: Sample Preparation (MCX SPE)
Rationale: The Mixed-Mode Cation Exchange (MCX) mechanism utilizes both reverse-phase retention (retention of the carbon backbone) and strong cation exchange (binding to the positively charged guanidino group). This allows for rigorous washing of urine salts and urea using 100% aqueous acid and 100% organic solvents before elution.
Step-by-Step Procedure
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Transfer 50 µL of urine supernatant to a clean tube.
-
Add 10 µL of Internal Standard working solution (e.g., 5 µg/mL L-Argininic acid-13C6 in water).
-
Add 200 µL of 2% Formic Acid in water.[3]
-
Why: Acidification ensures the guanidino group is fully protonated (positively charged) to bind to the cation exchange sorbent.
-
-
SPE Cartridge Conditioning (Oasis MCX or Strata-X-C, 30 mg):
-
Condition with 1 mL MeOH.
-
Equilibrate with 1 mL Water (containing 1% Formic Acid).
-
-
Loading:
-
Load the entire pre-treated sample (~260 µL) onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Washing (Critical for Matrix Removal):
-
Wash 1: 1 mL 0.1% Formic Acid in Water .
-
Function: Removes urea, salts, and anionic interferences.[4] Analyte remains bound by ionic interaction.
-
-
Wash 2: 1 mL 100% Methanol .
-
Function: Removes neutral hydrophobic interferences (lipids, pigments). Analyte remains bound by ionic interaction.
-
-
-
Elution:
-
Elute with 2 x 250 µL of 5% Ammonium Hydroxide in 60:40 ACN:Isopropanol .
-
Function: The high pH neutralizes the cation exchange mechanism (or competes with ammonium ions), releasing the basic argininic acid. The organic solvent breaks any reverse-phase interaction.
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase B/A (80:20).
-
Vortex and transfer to LC vial.
-
Protocol: LC-MS/MS Analysis[8][9][10][11][12]
Rationale: HILIC is required because Argininic acid elutes in the void volume on C18 columns. A Zwitterionic HILIC (ZIC-HILIC) or Amide column provides robust retention via hydrogen bonding and electrostatic interactions.
Chromatographic Conditions
-
Column: SeQuant ZIC-HILIC (3.5 µm, 100 Å, 2.1 x 100 mm) or Waters BEH Amide.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
-
Injection Volume: 2-5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 90 | Initial high organic for HILIC retention |
| 1.0 | 90 | Isocratic hold |
| 6.0 | 50 | Linear gradient to elute polar analytes |
| 6.1 | 40 | Column flush |
| 8.0 | 40 | End flush |
| 8.1 | 90 | Return to initial |
| 11.0 | 90 | Re-equilibration (Crucial for HILIC) |
Mass Spectrometry Parameters (ESI Positive)
-
Source: Electrospray Ionization (ESI+).[5]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400°C.
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| L-Argininic Acid | 176.1 [M+H]+ | 130.1 | 20 | Quantifier (Loss of H2O+CO) |
| L-Argininic Acid | 176.1 [M+H]+ | 70.1 | 35 | Qualifier (Guanidino fragment) |
| L-Argininic Acid-13C6 | 182.1 [M+H]+ | 136.1 | 20 | Internal Standard |
Note: If analyzing 13C6 as the target tracer, use 182.1 -> 136.1 as the Quantifier.
Validation & Quality Control
To ensure Scientific Integrity , the method must be validated against the following criteria:
-
Linearity: Construct a calibration curve in synthetic urine or PBS from 10 ng/mL to 5000 ng/mL. Use 1/x² weighting.
-
Matrix Effect (ME):
-
Calculate ME (%) = (Peak Area in Urine Extract / Peak Area in Solvent) x 100.
-
Acceptance: 80-120%. If ME < 50% (suppression), dilute the urine 1:5 prior to SPE or reduce injection volume.
-
-
Recovery:
-
Compare Pre-extraction spike vs. Post-extraction spike.
-
Target recovery > 70% for MCX extraction.
-
-
Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area should be < 20% of the LLOQ.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Retention / Early Elution | High water content in sample diluent. | Ensure reconstitution solvent is at least 80% ACN. HILIC requires high organic start. |
| Low Sensitivity | Ion suppression from Urea/Salts. | Verify SPE Wash 1 (Acidic) was performed. Dilute urine 1:5 before loading. |
| Peak Tailing | Secondary interactions with silica. | Increase buffer concentration (Ammonium Formate) to 20mM in Mobile Phase A. |
| Non-Linear Calibration | Saturation of detector or dimer formation. | Use 13C6 IS to correct. Check for [2M+H]+ dimers if concentration is very high. |
References
-
Guanidino Compound Analysis: Marescau, B., et al. "Guanidino compounds in serum and urine of cirrhotic patients." Metabolism 44.5 (1995): 584-588. Link
-
Argininic Acid in Hyperargininemia: Segawa, M., et al. "L-Argininic acid in urine of patients with hyperargininemia." Clinica Chimica Acta (Verified context via PubChem CID 160437). Link
- HILIC Methodology for Polar Metabolites: Gika, H. G., et al. "Hydrophilic interaction liquid chromatography (HILIC) in metabolomics.
-
MCX Extraction Principles: Waters Corporation. "Oasis MCX Extraction Protocols for Basic Compounds." Link
-
Arginine Metabolism Pathways: Morris, S. M. "Arginine metabolism: boundaries of our knowledge." The Journal of Nutrition 137.6 (2007): 1602S-1609S. Link
Sources
Application Note: High-Fidelity GC-MS Derivatization of Guanidino-2-oxovaleric Acid (GKOVA)
The following Application Note is designed for researchers and analytical chemists involved in metabolic profiling and drug development. It addresses the specific challenge of analyzing Guanidino-2-oxovaleric acid (GKOVA) , a thermally unstable and highly polar metabolite associated with hyperargininemia and arginine metabolism disorders.
-Keto-Executive Summary & Scientific Rationale
Guanidino-2-oxovaleric acid (GKOVA) presents a unique "double-bind" challenge for Gas Chromatography-Mass Spectrometry (GC-MS). As an
Standard derivatization (simple silylation) often fails because the keto group destabilizes during the reaction, and the guanidino group yields multiple incomplete derivatives. This protocol utilizes a Dual-Step "Lock-and-Cap" Mechanism :
-
Oximation (The "Lock"): Methoxyamine hydrochloride reacts with the
-keto group to form a stable methoxime. This prevents keto-enol tautomerism and decarboxylation. -
Silylation (The "Cap"): BSTFA (with 1% TMCS) replaces active protons on the carboxyl and guanidino groups with trimethylsilyl (TMS) groups, conferring volatility and thermal stability.
This approach ensures a single, reproducible peak for GKOVA, enabling precise quantification for metabolic flux analysis and biomarker discovery.
Chemical Mechanism & Workflow[1]
The success of this protocol relies on the sequential protection of functional groups. The diagram below illustrates the transformation pathway and the critical decision points in the workflow.
Figure 1: Sequential derivatization workflow for GKOVA. Note the critical drying step to prevent hydrolysis of silylation reagents.
Detailed Experimental Protocol
Reagents and Materials
-
Methoxyamine Hydrochloride (MOX): 20 mg/mL in anhydrous pyridine.
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Internal Standard: Tropic acid or 3,4-dimethoxybenzoic acid (non-endogenous organic acids).
-
Solvent: Anhydrous Pyridine (stored over KOH pellets).
Step-by-Step Procedure
Step 1: Sample Preparation & Drying
-
Aliquot 100
L of urine or plasma into a glass GC vial. -
Add 10
L of Internal Standard solution (1 mg/mL). -
Urease Treatment (Urine only): Add 10
L of Urease solution (30 U) and incubate at 37°C for 15 min to degrade urea, which otherwise co-elutes and obscures GKOVA. -
Drying: Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.
-
Checkpoint: The residue must be a dry, white powder. Any residual water will quench the BSTFA in Step 3.
-
Step 2: Oximation (The "Lock")
-
Add 80
L of MOX Reagent (Methoxyamine HCl in Pyridine) to the dried residue. -
Vortex vigorously for 30 seconds to dissolve the residue.
-
Incubate at 60°C for 60 minutes .
Step 3: Silylation (The "Cap")
-
Add 80
L of BSTFA + 1% TMCS to the reaction vial. -
Incubate at 70°C for 45 minutes .
-
Note: The guanidino group is bulky and basic; higher temperature (70°C vs standard 60°C) ensures exhaustive silylation of the amine nitrogens.
-
-
Allow the sample to cool to room temperature. Transfer to a GC micro-vial insert.
Instrumental Parameters (GC-MS)[1][3][4][5][6][7][8]
To achieve separation of GKOVA from other arginine metabolites (like guanidinoacetic acid), use a non-polar 5% phenyl column.
| Parameter | Setting | Rationale |
| Column | DB-5MS or SLB-5ms (30m | Standard non-polar phase for silylated organic acids. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Injection | 1 | Split injection prevents column overload from silylation reagents. |
| Inlet Temp | 260°C | High enough to volatilize high-MW guanidino derivatives. |
| Oven Program | 70°C (2 min) | Slow ramp allows separation of syn/anti oxime isomers. |
| Transfer Line | 290°C | Prevents condensation of high-boiling guanidines. |
| Ion Source | EI (70 eV), 230°C | Standard ionization for spectral library matching. |
| Mass Range | 50–600 m/z | Covers the derivatized molecular weight range. |
Data Interpretation & Validation
Spectral Characteristics
GKOVA forms a Methoxime-TMS derivative . Due to the guanidino group's multiple active hydrogens, the most stable form observed is typically the Tri-TMS derivative (one on carboxyl, two on guanidino/enol).
-
Syn/Anti Isomerism: The oximation step creates a double bond (
), resulting in two geometric isomers (syn and anti). You will likely observe two peaks for GKOVA with identical mass spectra. Sum the areas of both peaks for quantification. -
Key Fragment Ions:
-
m/z 73: Trimethylsilyl group
. -
m/z 147: Pentamethyldisiloxane (Rearrangement ion typical of poly-silylated compounds).
-
M-15 (Loss of Methyl): Often a diagnostic high-mass ion.
-
M-57 (Loss of t-Butyl): If using MTBSTFA (alternative), but for BSTFA look for M-15 or M-89 (loss of OTMS).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Peak Detected | Moisture contamination. | Ensure Nitrogen drying is absolute. Add 10 |
| Multiple Small Peaks | Incomplete silylation of Guanidino group. | Increase Step 3 incubation to 80°C or extend time to 90 min. |
| Tailing Peak | Active sites in liner or column. | Replace liner with deactivated glass wool; trim column guard. |
| Interference | Urea overload (in urine). | Verify Urease activity in Step 1. |
References
-
Halket, J. M., et al. (2005). "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS." Journal of Experimental Botany. Link
-
Marescau, B., et al. (1992). "Guanidino compound analysis in urine and serum by gas chromatography-mass spectrometry." Metabolism.[3][4][5][6] (Foundational work on guanidino stability).
-
Fiehn, O. (2016).[6] "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling." Current Protocols in Molecular Biology. Link
-
Shoemaker, J. D., & Elliott, W. H. (1991). "Automated screening of urine samples for inborn errors of metabolism by gas chromatography-mass spectrometry." Journal of Chromatography B. (Describes the urease/oxime/TMS method). Link
-
Sigma-Aldrich (Merck). "Derivatization Reagents for GC: Silylation." Technical Bulletin. Link
Sources
- 1. massbank.eu [massbank.eu]
- 2. mdpi.com [mdpi.com]
- 3. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Metabolism | Analysis of Urine Samples Using the GC/MS Metabolite Component Database : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. gcms.cz [gcms.cz]
Application Note: Targeted Quantitation of L-Argininic Acid and Guanidino Metabolites via HILIC-MS/MS
This Application Note and Protocol details a high-sensitivity targeted metabolomics workflow for the quantification of L-Argininic Acid (also known as
Introduction & Scientific Background
L-Argininic acid is a specific metabolite of L-Arginine formed via the transamination of arginine to
Accurate quantification of L-Argininic acid is critical for monitoring disease progression and therapeutic efficacy in urea cycle disorders. However, its high polarity and structural similarity to arginine and other guanidino compounds (e.g., guanidinoacetic acid, argininic acid lactam) make it challenging to analyze using standard C18 Reversed-Phase Chromatography.
Why L-Argininic acid-13C6? This protocol utilizes L-Argininic acid-13C6 (derived from U-13C6 Arginine precursors) as the Internal Standard (IS). Using the exact isotopologue is superior to using a surrogate like L-Arginine-13C6 because:
-
Co-elution: It perfectly matches the retention time of the endogenous analyte, compensating for retention time shifts in complex matrices.
-
Matrix Effect Correction: It experiences the exact same ionization suppression/enhancement zones in the HILIC gradient.
Pathway Context
The accumulation of L-Argininic acid occurs when the primary urea cycle is blocked.
Figure 1: Metabolic diversion to L-Argininic acid during Arginase deficiency.
Experimental Design & Materials
Reagents and Standards
-
Analyte Standard: L-Argininic Acid (Synthetic standard, >98% purity).
-
Internal Standard (IS): L-Argininic acid-13C6 (Custom synthesis or high-grade isotope standard).
-
Note: If specific L-Argininic acid-13C6 is unavailable, L-Arginine-13C6 is often used as a surrogate, but this protocol assumes the use of the exact structural analog for maximum precision.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[3]
-
Matrix: Plasma, Serum, or Urine.
Instrumentation
-
LC System: UHPLC (e.g., Vanquish, Acquity) capable of handling high-organic mobile phases.
-
MS System: Triple Quadrupole (QqQ) MS (e.g., TSQ Altis, QTRAP 6500+) operating in Positive ESI mode.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography).[4][5]
-
Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC.
-
Rationale: Argininic acid is too polar for C18. Amide HILIC provides retention via hydrogen bonding and partition mechanisms, separating it from isobaric interferences.
-
Detailed Protocol
Phase 1: Standard & Solution Preparation[6]
-
Stock Solutions (1 mg/mL): Dissolve L-Argininic acid and L-Argininic acid-13C6 separately in Water:Methanol (50:50). Store at -80°C.
-
Working Standard Mix: Prepare a serial dilution of L-Argininic acid in ACN:Water (80:20) ranging from 10 nM to 100 µM.
-
Internal Standard Spiking Solution: Dilute L-Argininic acid-13C6 to a fixed concentration of 5 µM in 100% Acetonitrile. This solution serves dual purposes: delivering the IS and precipitating proteins.[3]
Phase 2: Sample Preparation (Protein Precipitation)[6]
This method uses a "Crash and Shoot" approach optimized for polar metabolite recovery.
-
Thaw: Thaw plasma/urine samples on ice. Vortex for 10s.
-
Aliquot: Transfer 20 µL of sample into a 1.5 mL Eppendorf tube.
-
Precipitation: Add 180 µL of the Internal Standard Spiking Solution (Cold Acetonitrile containing 5 µM IS).
-
Ratio: 1:9 (Sample:Solvent). This ensures complete protein removal and conditions the sample for HILIC injection (high organic content).
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Incubate: Keep at -20°C for 20 minutes to aid precipitation.
-
Centrifuge: Spin at 15,000 x g for 15 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an LC vial with a glass insert.
-
Critical: Do not dry down and reconstitute in water. Injecting water into a HILIC column causes peak distortion. Keep the sample in >80% ACN.
-
Phase 3: LC-MS/MS Method Parameters[6]
Liquid Chromatography (HILIC)[3][4][6]
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min[6]
-
Injection Vol: 2 µL
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % B (Organic) | State | Description |
|---|---|---|---|
| 0.0 | 95% | Initial | High organic to load polar analytes |
| 1.0 | 95% | Isocratic | Hold to elute non-polar matrix |
| 8.0 | 50% | Ramp | Elution of Argininic Acid |
| 9.0 | 50% | Hold | Wash |
| 9.1 | 95% | Reset | Return to initial conditions |
| 12.0 | 95% | Re-equil | Crucial: HILIC requires long re-equilibration |[6]
Mass Spectrometry (MRM Optimization)
Argininic acid ([M+H]+ = 176.1) differs from Arginine ([M+H]+ = 175.[3][7]1) by +1 Da (replacement of -NH2 with -OH).
-
Source: ESI Positive[6]
-
Spray Voltage: 3500 V
-
Capillary Temp: 300°C
MRM Transitions:
-
Note: Transitions must be optimized by infusing the pure standard. Below are theoretical/typical transitions based on guanidino fragmentation.
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| L-Argininic Acid | 176.1 | 70.1 | 25 | Quantifier (Pyrroline ring) |
| L-Argininic Acid | 176.1 | 113.1 | 18 | Qualifier (Loss of H2O+COOH?) |
| L-Argininic Acid-13C6 | 182.1 | 76.1 | 25 | IS Quantifier (Shifted ring) |
Self-Validation Check: The IS precursor is +6 Da (176 -> 182). The fragment m/z 70 (contains 4 carbons from the ornithine backbone) typically shifts by +4 Da or +5 Da depending on the labeling position of the 13C6. If U-13C6 is used, the fragment m/z 70 becomes m/z 74.[3] Verify the specific labeling pattern of your standard. If it is U-13C6, expected fragment is ~74/75.
Data Processing & Quality Control
Identification Logic
-
Retention Time (RT): Analyte must elute within ±0.05 min of the L-Argininic acid-13C6 IS.
-
Transition Ratio: The ratio of Quantifier/Qualifier ions must match the authentic standard within ±20%.
Quantification
Calculate the Response Ratio :
Validation Criteria (Self-Validating System)
-
Linearity: R² > 0.99 over the range 0.1 – 100 µM.
-
Precision: CV < 15% for QC samples.
-
Accuracy: 85-115% of nominal value.
-
IS Stability: Plot IS Area across the run. A drop >30% indicates source contamination or matrix suppression drift.
Workflow Visualization
Figure 2: End-to-end workflow for targeted metabolomics of L-Argininic acid.
References
-
IUPAC/Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 160437, Argininic acid. [Link][6]
-
Clinical Relevance: W.A. Gahl et al. "Hyperargininemia: Evidence for the accumulation of argininic acid." Pediatric Research, 1982. [Link] (Contextual grounding for biomarker utility).
-
HILIC Methodology: McCalley, D. V.[3][4] "Hydrophilic interaction chromatography for the analysis of polar metabolites." Journal of Chromatography A, 2017. [Link]
Sources
- 1. Frontiers | Predicting weight loss success on a new Nordic diet: an untargeted multi-platform metabolomics and machine learning approach [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HILIC-MS/MS Multi-Targeted Method for Metabolomics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Serum Metabolomics Study of Papillary Thyroid Carcinoma Based on HPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Arginine and Argininic Acid
This Application Note is structured to address the specific analytical challenge of separating Arginine (Arg) and its
Target Analytes: L-Arginine (2-amino-5-guanidinopentanoic acid) & Argininic Acid (2-hydroxy-5-guanidinopentanoic acid) Techniques: HILIC-MS/MS (Primary), RP-HPLC with Guanidino-Specific Derivatization (Secondary)[1][2][3]
Executive Summary & Chemical Context
The separation of Arginine (Arg) and Argininic Acid (ArgA) presents a unique challenge due to their structural similarity and extreme polarity.[1] While Arginine is a standard
The Critical Analytical Trap: Standard amino acid analysis (AAA) methods utilizing OPA (o-Phthalaldehyde) or Ninhydrin will fail to accurately detect Argininic Acid.[1][2][3]
-
Arginine: Contains a primary
-amine.[1][2][3][4] Reacts with OPA, FMOC, and Ninhydrin.[3] -
Argininic Acid: The
-amine is replaced by a hydroxyl group .[1][2][3] It does not react with OPA. It reacts poorly or non-specifically with Ninhydrin.[1][2][3]
Successful Strategy: To detect both simultaneously, you must target the functional group they share: the Guanidino group , or use mass spectrometry.[3]
| Compound | Formula | MW (Da) | [M+H]+ | Key Functional Groups |
| Arginine | 174.20 | 175.2 | ||
| Argininic Acid | 175.18 | 176.2 |
Protocol A: HILIC-MS/MS (The Gold Standard)
Best For: High sensitivity, complex biological matrices (plasma, urine), and simultaneous quantification without derivatization.[1][3]
Chromatographic Conditions
Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain these highly polar cations.[1][2][3] Reverse Phase (C18) will result in void volume elution without ion-pairing agents.[1][2][3]
-
Column: Amide-HILIC (e.g., Waters XBridge Amide, Thermo Accucore Amide) or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).[1][2][3]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Column Temp: 35°C.
Gradient Profile
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Curve |
| 0.0 | 10 | 90 | Initial |
| 1.0 | 10 | 90 | Hold |
| 6.0 | 50 | 50 | Linear |
| 7.0 | 50 | 50 | Hold |
| 7.1 | 10 | 90 | Return |
| 10.0 | 10 | 90 | Re-equilibrate |
MS/MS Detection Parameters (ESI Positive)
Since Arg and ArgA differ by only ~1 Da, high-quality quadrupole resolution is essential to prevent crosstalk.[1][2][3]
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Arginine | 175.2 | 70.1 | 25 | Loss of guanidino + carboxyl |
| Arginine | 175.2 | 116.1 | 18 | Loss of guanidino group |
| Argininic Acid | 176.2 | 70.1 | 25 | Common pyrrolidine fragment |
| Argininic Acid | 176.2 | 117.1 | 20 | Analogous to Arg 116 fragment |
Protocol B: HPLC-FLD with Benzoin Derivatization (The Lab Standard)
Best For: Laboratories without MS, requiring high sensitivity (femtomole level) using standard HPLC-FLD equipment.[1][2][3] Mechanism: The Benzoin reagent specifically targets the guanidino group (present in both analytes) under alkaline conditions to form highly fluorescent 2-substituted amino-4,5-diphenylimidazole derivatives.[1][2][3]
Reagent Preparation[1][2][3][5][6]
-
Benzoin Reagent: Dissolve 2.0 mg Benzoin in 1 mL Methyl Cellosolve (2-methoxyethanol).
-
Reducing Agent: Dissolve 2.0 mg Sodium Sulfite (
) in 1 mL water. -
Buffer: 2.0 M Potassium Hydroxide (KOH).
Pre-Column Derivatization Workflow
-
Mix 50 µL Sample + 25 µL Benzoin Reagent + 25 µL Reducing Agent + 25 µL KOH Buffer .
-
Vortex and heat at 100°C for 5 minutes (boiling water bath or heat block).
-
Cool immediately in an ice bath for 2 minutes.
-
Add 100 µL stop solution (1 M HCl in 50% Methanol) to quench and acidify.
-
Inject 10 µL into HPLC.
Chromatographic Conditions (Reverse Phase)
The derivatized products are hydrophobic enough to be retained on a C18 column.[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1][2][3]
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 6.5.
-
Detection (Fluorescence):
-
Excitation: 325 nm
-
Emission: 435 nm [3]
-
Gradient Profile
| Time (min) | % B | Note |
| 0.0 | 20 | Loading |
| 15.0 | 60 | Elution of derivatives |
| 16.0 | 90 | Wash |
| 20.0 | 20 | Re-equilibration |
Visual Workflows
Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate detection method based on instrumentation availability.
Benzoin Derivatization Reaction Scheme
Caption: Workflow for the guanidino-specific derivatization using Benzoin.
References
-
Structure & Properties: PubChem. Argininic Acid (Compound Summary). National Library of Medicine.[1][2] [Link][1][2][3]
-
Guanidino Detection: Kobayshi, Y., et al.[1][2][3] "High-performance liquid chromatographic measurement of guanidino compounds of clinical importance in human urine and serum by pre-column fluorescence derivatization using benzoin." Journal of Chromatography B, 1991.[3] [Link]
-
MS/MS Methodology: Martens-Lobenhoffer, J., et al. "Simultaneous determination of arginine and its metabolites in human plasma by HILIC-MS/MS."[1][2][3] Journal of Chromatography B, 2020.[3] [Link]
-
IEX Considerations: Marescau, B., et al. "Guanidino compound analysis as a complementary diagnostic parameter for hyperargininemia."[2][3] Pediatric Research, 1990.[1][2][3] [Link]
Sources
Preparation of L-Argininic acid-13C6 stock solutions
Application Note: Preparation and Standardization of L-Arginine-13C6 Stock Solutions
Executive Summary
This guide details the protocol for preparing high-purity stock solutions of L-Arginine-13C6 (and its hydrochloride salt), a stable isotope-labeled internal standard (IS) critical for quantitative LC-MS/MS analysis of the urea cycle, nitric oxide pathway, and global metabolomics.[1]
Critical Nomenclature Note:
While the prompt specifies "L-Argininic acid-13C6," this term technically refers to
Physicochemical Properties & Calculations
To ensure quantitative accuracy, one must account for the specific salt form and isotopic mass shift.[1] L-Arginine-13C6 replaces all six carbon atoms (
Table 1: Compound Specifications
| Property | L-Arginine (Unlabeled) | L-Arginine-13C6 (Free Base) | L-Arginine-13C6 HCl (Salt) |
| Formula | |||
| MW ( g/mol ) | 174.20 | 180.25 | 216.71 |
| Solubility | Water (150 mg/mL) | Water, 0.1M HCl | Water, 0.1M HCl |
| pKa | 2.17, 9.04, 12.48 | Same | Same |
| Appearance | White Crystalline Solid | White Crystalline Solid | White Crystalline Solid |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: Most commercial stable isotopes are supplied as the Hydrochloride (HCl) salt to improve shelf-life stability and solubility. You must verify the salt form on your vial label.[1] Using the free base MW for an HCl salt will result in a ~20% concentration error .[1]
Strategic Solvent Selection
Choosing the correct solvent is a balance between solubility , stability , and MS-compatibility .[1]
Decision Matrix (Graphviz Diagram)
Figure 1: Solvent selection logic. Pure water is discouraged for stock solutions due to the basicity of arginine (free base) promoting CO2 absorption and bacterial susceptibility.
Preparation Protocol (Step-by-Step)
Target Concentration: 10 mM (Standard Stock) Volume: 10 mL
Reagents Required:
-
Solvent: 0.1 M Hydrochloric Acid (HCl) (LC-MS Grade).[1]
-
Vessel: Amber glass vial (silanized preferred to minimize adsorption).
Procedure:
-
Calculations: Calculate the mass required using the formula:
.[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
For 10 mL of 10 mM L-Arginine-13C6 HCl (MW 216.71):
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">
-
-
Weighing:
-
Dissolution:
-
Transfer the solid to a 15 mL amber glass tube.
-
Add 10.0 mL of 0.1 M HCl.
-
Vortex for 30 seconds.
-
Sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
-
Aliquoting (The "Trustworthiness" Step):
-
Do not store the bulk solution. Repeated freeze-thaw cycles degrade Arginine (conversion to Citrulline/Ornithine).[1]
-
Dispense 200 µL aliquots into cryovials.
-
-
Storage:
-
Store at -80°C (Stable for 2 years).
-
Store at -20°C (Stable for 6 months).
-
Quality Control & Validation
Before using the stock in critical assays, validate the solution using LC-MS/MS.[1]
Validation Workflow
Figure 2: QC workflow to verify stock integrity before experimental use.
Acceptance Criteria:
-
Retention Time: Must match unlabeled L-Arginine standard (± 0.05 min).
-
Mass Accuracy: Precursor ion should be m/z 181.15 (Free base + H+) or equivalent depending on ionization.[1]
-
Isotopic Purity: The signal for unlabeled Arginine (m/z 175.[1]1) should be <0.5% of the labeled peak.[1]
References
-
Sigma-Aldrich. Stable Isotope Labeled Amino Acid Mixes - Technical Bulletin.[1] (Accessed 2023).[1] Link
-
Cayman Chemical. L-Arginine-13C6 Product Information & Solubility.Link
-
Human Metabolome Database (HMDB). Metabocard for Arginine (HMDB0000517).[1]Link
-
PubChem. Compound Summary: Arginine Hydrochloride.[1] National Library of Medicine.[1] Link
Sources
Application Note: Multiplex Analysis of Guanidino Compounds in Human Plasma using Stable Isotope Dilution LC-MS/MS
Introduction: The Clinical Significance of Guanidino Compounds
Guanidino compounds are a class of metabolites derived from the metabolism of arginine and are integral to several physiological processes, including the urea cycle, creatine synthesis, and nitric oxide signaling.[1] The accurate quantification of these compounds in biological fluids is of significant clinical interest, particularly in the diagnosis and monitoring of inborn errors of metabolism.
Urea cycle disorders (UCDs) are a group of genetic diseases that result from defects in the enzymes or transporters responsible for converting ammonia to urea.[2][3] A deficiency in any of these components leads to the accumulation of ammonia (hyperammonemia) and alternative metabolic precursors, including a specific profile of guanidino compounds.[2][4] For instance, hyperargininemia, caused by a deficiency of the enzyme arginase I, results in a significant elevation of arginine and its metabolites such as N-α-acetylarginine, argininic acid, and α-keto-δ-guanidinovaleric acid in plasma, urine, and cerebrospinal fluid.[5] The accumulation of these compounds is believed to contribute significantly to the neurological symptoms observed in patients with UCDs.[4]
Furthermore, the analysis of guanidinoacetic acid (GAA) and creatine is crucial for the diagnosis of cerebral creatine deficiency syndromes (CCDS), another group of inherited metabolic disorders that affect brain development and function.[6][7]
This application note provides a detailed protocol for the simultaneous, quantitative analysis of a panel of clinically relevant guanidino compounds in human plasma. The method employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach based on the principle of stable isotope dilution for maximal accuracy and precision.
Principle of the Method: Stable Isotope Dilution and HILIC-MS/MS
The gold standard for quantitative mass spectrometry is the stable isotope dilution (SID) method. This technique relies on the addition of a known concentration of a stable isotope-labeled version of each analyte (e.g., containing ¹³C or ¹⁵N) to the sample at the earliest stage of preparation. These internal standards are chemically identical to their endogenous counterparts and thus co-elute chromatographically and have the same ionization efficiency. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.
The key advantage of this approach is that any sample loss during extraction, or variations in instrument response (ion suppression or enhancement), will affect both the analyte and its labeled internal standard equally.[8] Therefore, the ratio of the analyte signal to the internal standard signal provides a highly accurate and precise measure of the analyte's concentration.
Guanidino compounds are highly polar and often exhibit poor retention on traditional reversed-phase liquid chromatography columns. To overcome this challenge, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10][11][12] HILIC stationary phases are polar, and the mobile phases consist of a high percentage of organic solvent with a smaller amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, allowing for the partitioning of polar analytes and achieving excellent separation.[10] The high organic content of the mobile phase also facilitates efficient desolvation and ionization in the mass spectrometer's electrospray source, enhancing sensitivity.[10]
The overall workflow is designed to be a self-validating system, where the use of isotopically labeled internal standards for each analyte ensures the reliability and accuracy of the final reported concentrations.
Figure 1: Overall experimental workflow for the multiplex analysis of guanidino compounds.
Detailed Protocols
Preparation of Reagents, Calibrators, and Quality Controls
-
Rationale: The accuracy of an assay is fundamentally dependent on the quality of the calibration standards. For endogenous analytes like guanidino compounds, it is crucial to prepare calibrators in a matrix that closely mimics the patient samples to account for matrix effects.[13] Charcoal-stripped serum is often used as a surrogate matrix as it is depleted of small endogenous molecules.
Reagents:
-
LC-MS grade water, acetonitrile, and formic acid.
-
Ammonium formate.
-
Certified reference standards for all target guanidino compounds.
-
Certified ¹³C-labeled internal standards for all target guanidino compounds.
-
Charcoal-stripped human serum (analyte-depleted matrix).
Preparation of Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of each neat (analyte and internal standard) reference material.
-
Dissolve in an appropriate solvent (e.g., LC-MS grade water) to a final concentration of 1 mg/mL. Store at -80°C.
Preparation of Working Solutions:
-
Calibration Working Standard Mix: Serially dilute the stock solutions of the unlabeled analytes with 50:50 acetonitrile/water to create a series of working standard solutions at various concentrations.
-
Internal Standard (IS) Working Mix: Combine the ¹³C-labeled internal standard stock solutions and dilute with 50:50 acetonitrile/water to achieve a final concentration appropriate for spiking into all samples (calibrators, QCs, and unknowns).
Preparation of Calibrators and Quality Control (QC) Samples:
-
Spike the Calibration Working Standard Mix into charcoal-stripped human serum to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Prepare at least three levels of QC samples (low, medium, and high) by spiking separate aliquots of charcoal-stripped human serum with the working standard solutions. QCs should be prepared from a separate weighing of the reference materials if possible.[14]
Sample Preparation Protocol
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice.
-
Aliquoting: Pipette 100 µL of each sample (calibrator, QC, or patient plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the IS Working Mix to every tube.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate). Vortex for 15 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the final supernatant to an LC autosampler vial for analysis.
Figure 2: Detailed sample preparation workflow.
LC-MS/MS Instrumental Analysis
-
Rationale for HILIC: As guanidino compounds are highly polar, HILIC provides superior retention and separation compared to traditional reversed-phase chromatography, preventing co-elution with the solvent front and improving peak shape.[9][12]
| Parameter | Condition |
| LC System | UHPLC System |
| Column | HILIC Column (e.g., Amide phase, 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0.0 min: 95% B; 5.0 min: 50% B; 5.1 min: 95% B; 7.0 min: 95% B |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Suggested LC-MS/MS Parameters.
-
MRM Transitions: The selection of precursor and product ions is critical for the specificity of the assay. At least two transitions should be monitored for each analyte where possible—a quantifier and a qualifier—to ensure confident identification. The transitions provided below are examples and must be optimized on the specific instrument being used.
| Compound | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Guanidinoacetic Acid (GAA) | ¹³C₂-GAA | 118.1 | 76.1 | 15 |
| 120.1 | 77.1 | 15 | ||
| Creatine | d₃-Creatine | 132.1 | 90.1 | 18 |
| 135.1 | 93.1 | 18 | ||
| Arginine | ¹³C₆,¹⁵N₄-Arginine | 175.1 | 70.1 | 21 |
| 185.1 | 77.1 | 21 | ||
| Homoarginine | d₄-Homoarginine | 189.1 | 116.1 | 20 |
| 193.1 | 120.1 | 20 | ||
| Methylguanidine | d₃-Methylguanidine | 74.1 | 44.1 | 17 |
| 77.1 | 46.1 | 17 |
Table 2: Example MRM Transitions for Multiplex Guanidino Compound Panel. Note: These values are illustrative and require empirical optimization.
Method Validation and Performance Characteristics
This assay should be validated according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI C62-A), to ensure it is fit for purpose.[15][16][17] Key validation parameters include linearity, precision, accuracy, limit of quantification, and selectivity.
-
Linearity: The assay should demonstrate linearity over the clinically relevant concentration range for each analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to account for heteroscedasticity.[13]
-
Precision and Accuracy: Assessed by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both precision (CV%) and accuracy (% bias).[6][18]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
Selectivity: The method's ability to differentiate and quantify the analytes in the presence of other components in the sample matrix. This is evaluated by analyzing multiple sources of blank matrix and checking for interferences at the retention time of the analytes.
| Parameter | Guanidinoacetic Acid | Creatine | Arginine | Homoarginine |
| Linear Range (µmol/L) | 0.02 - 40 | 0.05 - 200 | 1.0 - 500 | 0.1 - 50 |
| LLOQ (µmol/L) | 0.02 | 0.05 | 1.0 | 0.1 |
| Intra-assay Precision (CV%) | < 6% | < 4% | < 5% | < 7% |
| Inter-assay Precision (CV%) | < 8% | < 5% | < 6% | < 9% |
| Accuracy (% Bias) | -5% to +6% | -3% to +4% | -7% to +5% | -8% to +9% |
| Mean Recovery (%) | 96.5% | 101.2% | 98.5% | 95.7% |
Table 3: Representative Performance Characteristics of the Multiplex Guanidino Compound Assay. Data are illustrative and based on typical performance.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the multiplex quantification of clinically significant guanidino compounds in human plasma. By leveraging the specificity of tandem mass spectrometry, the accuracy of stable isotope dilution, and the effective separation of polar analytes by HILIC, this protocol provides a reliable tool for researchers and clinicians investigating urea cycle disorders, creatine deficiency syndromes, and other metabolic diseases. The self-validating nature of the stable isotope dilution technique ensures high-quality, trustworthy data for both clinical diagnostics and research applications.
References
-
Grant, R. P., & Hite, M. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Journal of Applied Laboratory Medicine, 6(4), 1059-1070. [Link]
-
Natelson, S. (1975). Metabolic relationship between urea and guanidino compounds as studied by automated fluorimetry of guanidino compounds in urine. Clinical Chemistry, 21(10), 1374-1382. [Link]
-
Rucheton, B., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica Chimica Acta, 492, 43-48. [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
CLSI. (2014). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline (C62-A). Clinical and Laboratory Standards Institute. [Link]
-
Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]
-
ADLM. (2018). Calibration Strategies for Clinical LC-MS Assays. [Link]
-
Carling, R. S., et al. (2008). Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 45(Pt 6), 575-584. [Link]
-
Gika, H. G., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1259, 121-128. [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
CLSI. (2014). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link]
-
Morris, A. A., et al. (2023). Urea Cycle Disorders. StatPearls Publishing. [Link]
-
Bodamer, O. A., et al. (2001). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 47(4), 755-756. [Link]
-
Boenzi, S., et al. (2011). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 792-798. [Link]
-
Grant, R. P. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. The Journal of Applied Laboratory Medicine. [Link]
-
G2M. (n.d.). Urea Cycle Disorders. [Link]
-
Zhang, T., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. [Link]
-
LCGC International. (2007). New Guidelines Assist in Use of MS in Clinical Lab. [Link]
-
Wang, S. (2015). Standardization of LC-MS/MS in Clinical Laboratory. Journal of Analytical & Bioanalytical Techniques, 6(1). [Link]
-
Eurachem. (n.d.). LC-MS method validation. QC and QA. [Link]
-
MSD Manual Professional Edition. (2023). Urea Cycle Disorders. [Link]
-
Agilent Technologies. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]
-
Struys, E. A., et al. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current Protocols in Human Genetics, Chapter 17, Unit 17.9. [Link]
-
French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. [Link]
-
Cleveland Clinic. (2022). Urea Cycle Disorder. [Link]
- Clinical and Laboratory Standards Institute. (2014). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI document C62-A.
- American Association for Clinical Chemistry. (2018). Calibration Strategies for Clinical LC-MS Assays.
- Carling, R. S., & Hogg, S. L. (2008). Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry.
- Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry.
- Boenzi, S., Diodato, D., Martinelli, D., & Dionisi-Vici, C. (2011). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Metabolic relationship between urea and guanidino compounds as studied by automated fluorimetry of guanidino compounds in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Cycle Disorders - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. filiere-g2m.fr [filiere-g2m.fr]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. bevital.no [bevital.no]
- 6. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurachem.org [eurachem.org]
- 15. researchgate.net [researchgate.net]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. longdom.org [longdom.org]
- 18. google.com [google.com]
Troubleshooting & Optimization
Technical Support Center: L-Argininic Acid-13C6 Analysis
Topic: Improving Ionization Efficiency of L-Argininic Acid-13C6 Role: Senior Application Scientist Format: Technical Support Center (Q&A + Troubleshooting)
Welcome to the Advanced Mass Spectrometry Support Hub.
You are likely here because you are observing poor sensitivity, signal instability, or severe matrix effects when analyzing L-Argininic acid-13C6 (the
As a Senior Application Scientist, I often see researchers treat this molecule exactly like L-Arginine. While structurally similar, the substitution of the
This guide moves beyond basic troubleshooting to address the mechanistic root causes of poor ionization efficiency (IE).
Part 1: The Diagnostics (Troubleshooting Q&A)
Q1: My internal standard (L-Argininic acid-13C6) signal is suppressing by >90% in plasma samples compared to solvent standards. Why?
A: You are likely experiencing "Void Volume Tragedy."
L-Argininic acid is a highly polar, hydrophilic molecule.[1] On a standard C18 (Reverse Phase) column, it often elutes near the void volume (
-
The Mechanism: In the electrospray droplet, high concentrations of non-volatile salts prevent the analyte from reaching the droplet surface. The guanidine group on Argininic acid (
) competes poorly against a massive influx of sodium ions for evaporation/desorption. -
The Fix: You must increase retention to separate the analyte from the salt front. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .
Q2: I am using HILIC, but the peak shape is broad/tailing, reducing my S/N ratio. What is wrong?
A: This is a classic "Zwitterionic Mismatch" or Secondary Interaction.
Although the guanidine group is positively charged, the carboxylic acid group can deprotonate, and the
-
The Fix:
-
Buffer Strength: Increase Ammonium Formate concentration to 10–20 mM. This masks free silanols on the silica surface.
-
pH Control: Ensure the mobile phase pH is acidic (pH 3.0–3.5). This keeps the carboxylic acid protonated (
) and the guanidine protonated ( ), forcing the molecule into a single cationic state rather than a zwitterion.
-
Q3: Can I improve ionization by changing my ESI source settings?
A: Yes, but source settings cannot fix bad chromatography. However, for guanidino compounds, specific tuning helps:
-
Temperature: High source temperatures (350°C–500°C) are required. Arginine derivatives are non-volatile and require significant thermal energy to desolvate.
-
Gas Flow: High desolvation gas flow is critical to break up the water-rich solvation shell that forms around the polar guanidine group.
Part 2: The Protocol (Optimized Workflow)
This protocol is designed to maximize ionization efficiency by ensuring proper retention and desolvation.
Experimental Method: HILIC-MS/MS for L-Argininic Acid
1. Chromatographic Conditions
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 3.5 µm.[1]
-
Why: The zwitterionic stationary phase provides a water-enriched layer that retains polar analytes via partitioning, separating them from suppressors.[1]
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.2).
-
Gradient:
Time (min) % B (Organic) Flow Rate (mL/min) Note 0.0 90 0.4 High organic loading 1.0 90 0.4 Isocratic hold 6.0 50 0.4 Elution gradient 6.1 90 0.4 Re-equilibration | 10.0 | 90 | 0.4 | Ready for next inj |
2. Mass Spectrometry Source Parameters (ESI+)
-
Polarity: Positive (Targeting
). -
Capillary Voltage: 3.0 – 3.5 kV (Avoid >4 kV to prevent discharge on HILIC solvents).
-
Desolvation Temp: 450°C (Crucial for guanidine desolvation).
-
Cone Voltage: Optimized per instrument (typically 20–30 V). Note: Too high will fragment the molecule in the source (loss of
or ).
3. Sample Preparation (The "Clean" Extract)
-
Method: Protein Precipitation with Acidified Organic.[1]
-
Step 1: Add 10 µL Sample + 10 µL IS (L-Argininic acid-13C6).[1]
-
Step 2: Add 80 µL Acetonitrile containing 0.2% Formic Acid.[1]
-
Why: The acid helps break protein binding; the high organic content matches the initial HILIC mobile phase, preventing peak distortion.
-
-
Step 3: Vortex 1 min, Centrifuge 10 min @ 15,000 x g.
-
Step 4: Inject Supernatant directly.[1]
Part 3: Visualization of Ionization Dynamics
The following diagram illustrates the "Ionization Funnel"—the critical decision points where signal is either gained or lost for L-Argininic Acid.
Caption: The "Ionization Funnel" demonstrates that chromatographic retention is the primary determinant of ionization efficiency for L-Argininic acid, determining whether the analyte competes with salts (Red Path) or desolvates freely (Green Path).[1]
Part 4: Quantitative Impact of Optimization
The table below summarizes the expected gains in Ionization Efficiency (IE) when switching from standard conditions to the optimized protocol described above.
| Parameter | Standard Condition (C18) | Optimized Condition (HILIC) | Impact on L-Argininic Acid-13C6 |
| Retention Factor ( | < 0.5 (Void Elution) | 3.0 – 5.0 | Critical: Moves analyte away from salt suppression zone.[1] |
| Matrix Factor (MF) | 0.1 – 0.3 (Severe Suppression) | 0.9 – 1.0 (Clean) | 3x–10x Signal Gain due to removal of competition. |
| Mobile Phase pH | Neutral (pH 7) | Acidic (pH 3.2) | Ensures 100% protonation of guanidine group. |
| Solvent Desolvation | High Water Content | High Acetonitrile Content | Organic solvents have lower surface tension, improving droplet fission efficiency.[1] |
References
-
Creative Proteomics. (n.d.). Advanced Arginine Detection: LC-MS, HPLC & Metabolomics. Retrieved from
-
Sigma-Aldrich. (n.d.).[1][3] L-Arginine-13C6, 15N4 hydrochloride Product Information. Retrieved from
-
Kaspar, H., et al. (2024).[1] Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules. Retrieved from
-
Cayman Chemical. (n.d.). L-Arginine-13C6 (hydrochloride) Product Insert. Retrieved from
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from
Sources
Preventing degradation of alpha-keto acids during extraction
Technical Support Center: Alpha-Keto Acid Extraction & Analysis
Subject: Preventing Degradation of
Executive Summary: The Instability Triad
Researchers often treat
-
Oxidative Decarboxylation: Mediated by H
O accumulation during sample thawing/handling. -
Keto-Enol Tautomerism: Leading to chromatographic peak splitting if not chemically locked.
-
Reductive Amination Artifacts: A recently identified phenomenon where
-ketoglutarate ( -KG) spontaneously converts to glutamate in methanol-based extraction solvents, skewing metabolic flux data.[1]
This guide provides the protocols to arrest these mechanisms.
Module 1: The "Golden Hour" – Sample Quenching & Handling
The Issue: Metabolic turnover of
Protocol: Immediate Metabolic Quenching
-
DO NOT harvest cells/tissue into PBS or saline.
-
DO quench metabolism immediately using extreme cold or acid.
| Method | Mechanism | Best For | Risk Factor |
| Liquid N | Thermal arrest (< -190°C) | Solid Tissues | Thawing must be instant into extraction solvent to prevent "thaw-degradation." |
| Cold MeOH (-80°C) | Solvent denaturation | Cell Culture | Reductive Amination Risk (See Module 2). |
| Perchloric Acid (PCA) | pH denaturation (< 1.0) | Whole Blood/Plasma | Requires neutralization; harsh on LC columns if not cleaned. |
Module 2: Extraction Protocols (The "Ninhydrin Fix")
Critical Alert: Recent findings indicate that extracting cells in Methanol:Water (a common metabolomics solvent) causes non-enzymatic reductive amination of
Protocol A: The Modified Methanol Extraction (High Throughput)
Use this for LC-MS/MS metabolomics where PCA is too harsh.
Reagents:
-
Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Stabilizer: Ninhydrin (10 mM final concentration in solvent).
Steps:
-
Preparation: Add Ninhydrin to the 80% MeOH solvent. Why? Ninhydrin scavenges free amines (like urea or pyridoxamine) that catalyze the conversion of
-KG to Glutamate. -
Quench: Add 500 µL of modified solvent directly to cell pellet or tissue powder.
-
Lysis: Vortex vigorously (30 sec) or bead-beat (4°C).
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Derivatization: Proceed immediately to Module 3. Do not store underivatized extracts.
Protocol B: Perchloric Acid Extraction (The Gold Standard)
Use this for absolute quantification of labile species.
-
Lysis: Add 500 µL ice-cold 0.5 M Perchloric Acid (PCA) to sample.
-
Precipitation: Vortex and incubate on ice for 5 min.
-
Neutralization: Add 2.5 M K
CO dropwise. Monitor pH with micro-strip. Target pH 6.0–7.0.-
Note: Do not overshoot to pH > 8.0, or
-keto acids will undergo aldol condensation.
-
-
Clarification: Centrifuge to pellet the KClO
precipitate. Collect supernatant.
Module 3: Chemical Derivatization (Locking the Structure)
You cannot reliably analyze underivatized
Comparison of Agents:
| Reagent | Target Group | Detection | Stability | Verdict |
| OPD (o-phenylenediamine) | UV/Fluorescence | High | Recommended. Specific to | |
| DMB | Fluorescence | High | Higher sensitivity than OPD, but more expensive. | |
| PFBHA | All Carbonyls | GC-MS | Moderate | Less specific; derivatizes aldehydes/ketones indiscriminately. |
Standard Operating Procedure: OPD Derivatization
This reaction forms a stable quinoxalinone derivative.
-
Reagent Prep: Dissolve OPD in 2 M HCl to a concentration of 50 mM. Prepare fresh daily (light sensitive).
-
Reaction: Mix 100 µL of Extract (from Module 2) + 100 µL of 50 mM OPD.
-
Incubation: Incubate at Room Temperature for 20 minutes in the dark.
-
Troubleshooting: Do not heat > 60°C. While heat speeds up the reaction, it promotes decarboxylation of unstable species like oxaloacetate.
-
-
Quench: No quench needed. Inject directly or store at 4°C (stable for 24h).
Visualization: Degradation & Stabilization Pathways
The following diagram illustrates the "danger zones" (Red) and the "stabilization paths" (Green) for
Caption: Figure 1. Competitive pathways during extraction. Red paths indicate degradation or artifact formation. The Green path represents the required derivatization step to stabilize the analyte.
Troubleshooting & FAQs
Q1: I see "split peaks" for
-
Cause: If your final sample pH is too acidic (< pH 2.[3]0) after derivatization, the quinoxalinone derivative may exist in two protonation states or tautomers that separate on C18 columns.
-
Fix: Dilute your final reaction mixture 1:1 with mobile phase or a weak buffer (pH 6.0) prior to injection to unify the species.
Q2: My Glutamate levels are suspiciously high, and
-
Diagnosis: Did you use straight Methanol/Water for extraction?
-
Fix: Repeat the extraction using the Ninhydrin Protocol (Module 2, Protocol A). Ninhydrin blocks the amine donors (pyridoxamine/urea) that drive this conversion.[1]
Q3: Can I use TCEP or DTT to prevent oxidation? A: Use with caution. While reducing agents prevent oxidation of thiols, they can interfere with derivatization agents like DMB or OPD. If you must use them, add them after the derivatization step, or ensure they are compatible with your specific tag.
Q4: I see "Ghost Peaks" in my gradient run. A: Ghost peaks often arise from contaminants in the organic mobile phase (Acetonitrile/Methanol) accumulating on the column during the aqueous phase and eluting during the gradient ramp.
-
Test: Run a "0 µL injection" (blank gradient). If peaks persist, the issue is your mobile phase, not the sample.
-
Fix: Use LC-MS grade solvents and install a "Ghost Trap" column between the pump and the injector.
References
-
Reductive Amination Artifact:Reductive Amin
-Ketoglutarate in Metabolite Extracts Results in Glutamate Overestimation. -
OPD Derivatization Protocol: Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography.
-
DMB Derivatization & Split Peaks:Analysis of intracellular
-keto acids by HPLC with fluorescence detection. -
Comparison of Extraction Methods: Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum.
Sources
Resolving matrix effects in L-Argininic acid quantification
Topic: Resolving Matrix Effects in LC-MS/MS Analysis of Guanidino Compounds Ticket ID: #ARG-QC-902 Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Portal
You have reached the advanced troubleshooting hub for L-Argininic Acid (
This guide addresses the three most common support tickets we receive:
-
"My signal is disappearing in plasma samples." (Ion Suppression)
-
"The peak elutes in the void volume." (Retention Failure)
-
"My recovery is inconsistent between batches." (Extraction Efficiency)
Module 1: Diagnostic Triage – Is it Matrix Effect?
User Query: "I see a strong peak in my solvent standards, but when I spike L-Argininic acid into plasma, the signal drops by 60%. Is my extraction failing?"
Technical Analysis: Not necessarily. You are likely experiencing Ion Suppression . L-Argininic acid is a polar, early-eluting compound.[1] In Reverse Phase (C18) chromatography, it often co-elutes with unretained phospholipids (e.g., lysophosphatidylcholines) and salts. These contaminants compete for charge in the Electrospray Ionization (ESI) source, "stealing" protons from your analyte.
The Self-Validating Protocol: Post-Column Infusion (PCI)
Do not guess. Visualize the suppression zone using the method described by Matuszewski et al.[2] [1].
Experimental Workflow:
-
Bypass the Column: Connect a syringe pump containing your analyte standard directly to the MS source via a T-connector.
-
Inject the Matrix: Inject a "blank" extracted matrix sample (e.g., precipitated plasma) onto the LC column.
-
Monitor: The MS records a constant baseline of the infused analyte. Any dip in this baseline indicates suppression; any rise indicates enhancement.
Caption: Schematic of the Post-Column Infusion (PCI) setup to visualize matrix effects zones.
Interpretation:
-
If the baseline dips at the retention time of L-Argininic acid, you have a Matrix Effect .
-
Action: You must improve separation (Module 2) or extraction (Module 3).
Module 2: Chromatographic Strategy – Escaping the Void
User Query: "I am using a C18 column. L-Argininic acid elutes at 0.8 minutes with the solvent front. How do I retain it?"
Technical Analysis: L-Argininic acid is too polar for standard C18 retention. The guanidino group is positively charged, but the molecule is highly hydrophilic. You have two robust options: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing . We strongly recommend HILIC for MS compatibility [2].
Comparison of Separation Modes
| Feature | Reverse Phase (C18) | Ion-Pairing (IP-RP) | HILIC (Recommended) |
| Mechanism | Hydrophobic interaction | Charge neutralization | Partitioning into water layer |
| Mobile Phase | High Water % | Water + HFBA/TFA | High Acetonitrile % (80-90%) |
| Retention | Poor (Void volume) | Good | Excellent |
| MS Sensitivity | Moderate | Poor (IP agents suppress ionisation) | High (High organic = better desolvation) |
| Robustness | High | Low (Equilibration takes hours) | Moderate (Requires salt buffers) |
Recommended Protocol: HILIC Separation
-
Column: Amide-based HILIC (e.g., BEH Amide or TSKgel Amide-80). The amide group interacts well with the hydroxyl and guanidino groups of L-Argininic acid [2].
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 90% B. Ramp down to 60% B over 5 minutes.
-
Why it works: The high organic starting condition forces the polar L-Argininic acid into the water-rich layer on the silica surface, delaying elution and separating it from the phospholipid "dump" that usually elutes later in HILIC gradients.
Module 3: Sample Preparation – Cleaning the Noise
User Query: "Protein precipitation (PPT) is fast, but my baseline is noisy. Should I use SPE?"
Technical Analysis: PPT (adding acetonitrile/methanol) removes proteins but leaves phospholipids and salts behind. For guanidino compounds, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is the superior "self-cleaning" mechanism [3].
The Logic of MCX Extraction
L-Argininic acid contains a basic guanidino group (pKa ~12.5). Even at acidic pH, it remains positively charged.
-
Load at Low pH: The analyte (+) binds to the sorbent's sulfonate groups (-).
-
Wash with Organics: Remove neutrals and acids (phospholipids).
-
Elute at High pH: Neutralize the guanidino group (or the sorbent) to release the analyte.
Caption: Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of guanidino compounds.
Module 4: Quantification – The Reference Anchor
User Query: "I don't have a deuterated standard for L-Argininic acid. Can I use L-Arginine-d7?"
Technical Analysis: Using a surrogate Internal Standard (IS) like L-Arginine-d7 is risky. Although chemically similar, the hydroxyl group in L-Argininic acid alters its retention time in HILIC compared to the amino group in Arginine. If the IS and analyte do not co-elute perfectly, they will experience different matrix effects at different times [4].
The Golden Rule: You must use a Stable Isotope Labeled (SIL) analog that co-elutes.
-
Best Practice: Synthesize or source
C- or N-labeled L-Argininic acid . -
Alternative (If SIL unavailable): Use the Standard Addition Method .
-
Spike the sample with increasing known concentrations of L-Argininic acid.
-
Extrapolate the x-intercept to determine the endogenous concentration. This inherently corrects for matrix effects because the calibrator exists in the matrix.
-
Summary Checklist for Success
| Parameter | Recommendation | Why? |
| Column | Amide-HILIC | Retains polar guanidines; separates from phospholipids. |
| Mobile Phase | ACN / Ammonium Formate (pH 3) | Promotes ionization and reproducible HILIC partitioning. |
| Cleanup | MCX SPE | Removes ion-suppressing phospholipids using charge selection. |
| Internal Std | SIL-L-Argininic Acid | Corrects for matrix effects only if co-eluting. |
| Validation | Post-Column Infusion | Visually proves the method is free of suppression zones. |
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
Contreras, F., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.[3] Molecules.
-
Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2006). Fast and efficient determination of arginine and dimethylarginine in human plasma by liquid chromatography–mass spectrometry. Clinical Chemistry.
-
Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B.
Sources
Optimizing chromatographic peak shape for guanidino acids
Ticket ID: GA-OPT-2024
Subject: Optimization of Peak Shape & Retention for Guanidino Compounds (Creatine, GAA, Arginine) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Polar-Basic" Paradox
Welcome to the technical support center. If you are analyzing guanidino acids (GAs), you are likely fighting two fundamental chemical properties:
-
Extreme Polarity: Small logP values (often negative) cause elution in the void volume on C18 columns.
-
High Basicity: The guanidino group has a pKa
12.5. At typical HPLC pH (2–8), these molecules are permanently positively charged, leading to severe secondary interactions with residual silanols.
This guide moves beyond generic advice. We treat your method as a system where peak shape is the diagnostic output of specific chemical interactions.
Ticket Category 1: Peak Tailing & Asymmetry
User Issue: "My peaks are tailing (As > 1.5). I'm using a C18 column with 0.1% Formic Acid."
Root Cause Analysis
The tailing is rarely a "column packing" issue; it is a cation-exchange mechanism .
-
The Mechanism: Your analyte (positively charged) is not just partitioning into the C18 phase; it is electrostatically sticking to ionized silanol groups (
) on the silica surface. -
The Failure: Formic acid (pH ~2.7) is often insufficient to fully suppress silanol ionization (pKa ~3.5–4.5) while maintaining enough ionic strength to shield the analyte.
Troubleshooting Protocol
Step 1: The "Buffer Shield" Strategy (If staying on C18) Switch from simple acid modifiers to a buffered mobile phase. You must compete for the silanol sites.
-
Action: Replace 0.1% Formic Acid with 20 mM Ammonium Formate (adjusted to pH 3.0) .
-
Why: The ammonium ions (
) act as "decoys," saturating the silanol sites so your guanidino analyte can pass through without dragging.
Step 2: The "HILIC Switch" (Recommended) If tailing persists, you are fighting thermodynamics. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
-
Action: Use a Zwitterionic (ZIC-HILIC) or Amide stationary phase.
-
Why: These phases create a water-rich layer on the surface. The retention mechanism changes from hydrophobic partitioning to hydrophilic partitioning/ion-exchange, which naturally accommodates charged polar species.
Visualization: The Silanol Trap
Figure 1: Mechanism of peak tailing caused by silanol interactions and the corrective action of ammonium buffers.
Ticket Category 2: Retention Failure (Void Volume Elution)
User Issue: "My guanidinoacetic acid (GAA) elutes at the solvent front (k' < 1)."
Root Cause Analysis
GAA and Creatine are too hydrophilic for standard C18 retention. The "water-loving" guanidino group prevents the molecule from entering the hydrophobic pores of the C18 phase.
Troubleshooting Protocol
Option A: Ion-Pairing Chromatography (IP-RP) Best for UV detection, problematic for MS.
-
Protocol: Add 5–10 mM Heptafluorobutyric Acid (HFBA) or Pentanesulfonic Acid to the mobile phase.
-
Mechanism: The pairing agent forms a neutral, hydrophobic complex with the guanidino acid, allowing it to retain on the C18 chain.
-
Warning: IP reagents are "sticky" and will permanently contaminate your LC system, suppressing MS ionization. Dedicated columns are required.
Option B: HILIC (The Modern Standard) Best for LC-MS/MS sensitivity.
-
Column: Silica-based Amide or Polymeric Zwitterionic.
-
Mobile Phase A: 10 mM Ammonium Formate/Acetate (pH 3–4).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start high organic (95% B)
lower organic (50% B). -
Why it works: Retention increases as you increase the organic content (opposite of RP), forcing the polar analyte into the water layer on the column surface.
Data Summary: Column Selection Guide
| Analyte Property | Recommended Mode | Stationary Phase | Mobile Phase Modifier |
| High Polarity (LogP < -1) | HILIC | Amide / ZIC-HILIC | 10mM Amm. Formate (pH 3.5) |
| Mod. Polarity (LogP > 0) | RP (Buffered) | C18 (High Carbon Load) | 20mM Amm. Acetate (pH 4.0) |
| UV Detection Required | IP-RP | C18 (Endcapped) | Pentanesulfonic Acid / HFBA |
| MS Detection Required | HILIC | Amide | Formic Acid / Amm. Formate |
Ticket Category 3: Sensitivity & Detection
User Issue: "I have good shape, but low signal intensity in LC-MS."
Root Cause Analysis
Guanidino compounds are difficult to ionize efficiently if the pH is wrong, or if ion suppression is occurring due to the wrong buffer choice.
Optimization Workflow
-
Remove TFA: If you are using Trifluoroacetic Acid (TFA) to fix peak shape, you are killing your MS signal (signal suppression > 50%). Switch to Formic Acid or Difluoroacetic Acid (DFA) .
-
Derivatization (If using UV/Fluorescence):
-
Guanidino compounds lack strong chromophores.
-
Reaction: Reaction with Ninhydrin (post-column) or Benzoin (pre-column) creates a fluorescent derivative.
-
Note: For LC-MS, derivatization is usually unnecessary unless you need to improve retention of extremely small polar species.
-
Decision Logic: Method Development
Figure 2: Decision tree for selecting the correct chromatographic mode and detection strategy.
Frequently Asked Questions (FAQs)
Q: Can I use a standard C18 column for Creatine and GAA?
A: Only if you accept compromise. You will likely see elution near the void volume (
Q: Why do you recommend pH 3-4 if the pKa is 12.5? A: We cannot suppress the ionization of the guanidino group (it would require pH > 14, destroying the silica). Therefore, we lower the pH to suppress the silanols (pKa ~4). By keeping the silanols protonated (neutral), we reduce the cation-exchange dragging that causes tailing.
Q: My baseline is noisy in HILIC mode. A: HILIC is sensitive to equilibration. Ensure your re-equilibration time is at least 10–15 column volumes (vs. 3–5 for RP). Also, ensure your "weak" wash solvent in the autosampler matches the initial gradient conditions (high organic) to prevent peak distortion upon injection.
References
-
HILIC vs.
- Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underiv
-
Source:
-
Guanidino Acid Derivatization
- Quantification of guanidine in environmental samples using benzoin derivatiz
-
Source:
-
Peak Shape & Silanol Interactions
- LC Troubleshooting—All of My Peaks are Tailing!
-
Source:
-
Retention Mechanisms (pH & pKa)
- Back to Basics: The Role of pH in Retention and Selectivity.
-
Source:
Sources
Technical Support Center: Troubleshooting L-Argininic Acid-13C6 Recovery
Introduction: The "Phantom" Loss
Low recovery of stable isotope-labeled internal standards (IS) like L-Argininic acid-13C6 is rarely a simple issue of "losing" the molecule.[1] In 80% of cases involving polar guanidino compounds, the molecule is present but invisible to your mass spectrometer due to ion suppression, or it is chemically sequestered due to incorrect pH handling.
L-Argininic acid (2-hydroxy-5-guanidinopentanoic acid) is the
This guide moves beyond generic advice to address the specific physicochemical traps of this molecule.
Phase 1: Diagnostic Workflow
Before altering your extraction protocol, you must determine if your "low recovery" is Extraction Loss (the molecule isn't in the vial) or Signal Suppression (the molecule is there, but the matrix kills the signal).
The "Post-Extraction Spike" Test
Perform this definitive experiment before troubleshooting further:
-
Set A (Pre-Spike): Spike IS into matrix before extraction.[1]
-
Set B (Post-Spike): Extract blank matrix, then spike IS into the final vial.
-
Set C (Neat): Spike IS into pure solvent (mobile phase).
Calculate:
| Result Scenario | Diagnosis | Action Plan |
| Low Recovery (<50%), High Matrix Effect (80-120%) | Physical Loss. The analyte is not eluting from your SPE cartridge or is precipitating.[1] | Go to Section 2 (Extraction) |
| High Recovery (>85%), Low Matrix Effect (<50%) | Ion Suppression. The analyte is eluting in the "void" with salts/phospholipids.[1] | Go to Section 3 (Chromatography) |
| Low Recovery, Low Matrix Effect | Systemic Failure. Both extraction and detection are compromised. | Complete overhaul required.[1] |
Phase 2: Extraction Methodologies (The Chemistry)
Why Liquid-Liquid Extraction (LLE) Fails
Issue: L-Argininic acid is too polar to partition into organic solvents (EtOAc, MTBE, Hexane) from an aqueous layer.[1] The Fix: Do NOT use LLE unless you derivatize (e.g., Butanol/HCl esterification). Derivatization introduces variability.[1] Solid Phase Extraction (SPE) or Protein Precipitation (PP) are the only viable direct paths.[1]
Protocol A: Mixed-Mode Cation Exchange (MCX) - Recommended
Because L-Argininic acid contains a basic guanidino tail, it is positively charged at neutral/acidic pH.[1] We exploit this using a Mixed-Mode Cation Exchange (MCX) resin, which allows us to wash away neutral and acidic interferences with 100% organic solvent while the analyte remains locked by ionic bonds.[1]
Step-by-Step MCX Protocol:
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Acidify plasma/urine sample (add 2% Formic Acid).[1] Load onto cartridge.
-
Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in Water. (Removes salts/proteins).[1]
-
Wash 2 (Organic): 1 mL 100% Methanol.
-
Elution: 5% Ammonium Hydroxide in Methanol (v/v).
Protocol B: Protein Precipitation (PP) - The "Quick & Dirty"
If you lack SPE capabilities, you must optimize PP to avoid trapping the analyte in the protein pellet.
-
Solvent: Use Methanol rather than Acetonitrile.[1] Guanidino compounds often have better solubility in MeOH/Water mixtures.[1]
-
Ratio: 4:1 (Solvent:Sample).
-
Acidification: Add 0.1% Formic Acid to the precipitation solvent. This ensures the analyte is fully soluble and prevents binding to precipitating proteins.
Phase 3: Chromatography (The Separation)
The "Void Volume" Trap
If you use a C18 column, L-Argininic acid will elute near the void volume (
Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)
You must retain the polar analyte to separate it from the suppression zone.
Recommended Column Chemistry:
-
Zwitterionic HILIC (ZIC-HILIC): Best for separating guanidino compounds.[1]
-
Amide HILIC: Good alternative, high stability.[1]
Optimized HILIC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for basic compounds).[1]
-
Gradient: Start High Organic (90% B)
Low Organic (50% B).-
Note: In HILIC, water is the "strong" solvent.[2]
-
Visualizing the Workflow Logic
Figure 1: Decision tree for isolating the root cause of low recovery in polar metabolite analysis.
Phase 4: Stability & Handling (The Hidden Variable)
Lactonization Risk
L-Argininic acid is an
Symptoms:
-
Loss of signal for the parent mass (M+H).
-
Appearance of a new peak at [M-18] (Loss of H2O).[1]
Prevention:
-
Evaporation: Do not exceed 35°C during N2 evaporation.
-
Reconstitution: Reconstitute immediately. Do not leave the dry residue sitting.
-
pH: Avoid storing the IS in highly acidic solvents for long periods.
Summary of Recommendations
| Parameter | Standard (Failing) Approach | Optimized (Senior Scientist) Approach |
| Column | C18 / C8 | HILIC (Zwitterionic or Amide) |
| Mobile Phase pH | Acidic (0.1% Formic Acid) | Basic (pH 9.0 Ammonium Acetate) |
| Extraction | Liquid-Liquid (LLE) | SPE (Mixed-Mode Cation Exchange) |
| Evaporation | High Heat (>50°C) | Low Heat (<35°C) |
| Internal Standard | Added at the end | Added to matrix before any processing |
References
-
Matrix Effects in LC-MS: Tuhin, I. et al.[1] (2023).[1][3][5][8] "Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis." MDPI. Link[1]
-
HILIC Methodology: Agilent Technologies. (2018).[1] "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Link
-
Guanidino Compound Analysis: Creative Proteomics. "Advanced Arginine Detection: LC-MS, HPLC & Metabolomics." Link
-
Argininic Acid Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 160437, Argininic acid." Link
Sources
- 1. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 2. agilent.com [agilent.com]
- 3. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Guanidine, N-cyano-N’-(hydroxymethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chemical Structure and Physical Properties of L-Arginine Competitive Price [biolyphar.com]
Technical Support Center: Minimizing Carryover of Sticky Guanidino Compounds
The Core Challenge: Why are Guanidines "Sticky"?
Before troubleshooting, you must understand the enemy. Guanidino compounds (containing the
-
Super-Basicity: With a pKa typically between 12.5 and 13.5, the guanidino group is positively charged (protonated) at all standard LC pH levels (pH 2–10).
-
The Adsorption Trap: This permanent positive charge drives two critical failure modes:
-
Ionic Binding: They bind aggressively to residual silanols (negative charge) on column stationary phases and glass vials.
-
Lewis Acid-Base Interaction: They adsorb to the metal oxide layer of stainless steel surfaces (injector needles, transfer tubing) and specific polymer rotor seals (Vespel).
-
Diagnostic Workflow: Isolate the Source
Use this logic gate to determine if your carryover is Systemic (Flow path) or Specific (Injector/Column).[1]
Figure 1: Systematic isolation of carryover source. "Zero Volume" implies running the gradient program without triggering the autosampler mechanics.
Module 1: The Autosampler (The Usual Suspect)
The autosampler needle and valve are the primary adsorption sites. Standard methanol washes are often insufficient for guanidines.
Protocol A: The "Tiered" Wash Solvent Strategy
Do not rely on a single wash. Use a dual-wash system (Weak/Strong) if your hardware permits.
| Tier | Severity | Recommended Wash Solvent Composition | Mechanism of Action |
| 1 | Standard | 50:25:25 ACN:MeOH:H₂O + 0.5% Formic Acid | Acid maintains solubility; Organic reduces surface tension. |
| 2 | High | 40:40:20 ACN:IPA:H₂O + 0.5% Formic Acid | Isopropanol (IPA) increases chaotropic strength to disrupt hydrophobic binding. |
| 3 | Severe | 40:40:20 ACN:TFE:H₂O + 10mM NH₄OH | Trifluoroethanol (TFE) is a potent solvent for peptides/guanidines. High pH switches surface charge (deprotonates silanols/oxides). |
| 4 | Nuclear | 100% DMSO (followed by MeOH rinse) | Total solubilization. Warning: High viscosity; ensure system compatibility. |
Critical Technical Note: For guanidines, acidic washes are usually preferred to keep the analyte soluble. However, if the carryover is due to adsorption to steel, a basic wash (pH > 10) can sometimes be more effective by altering the zeta potential of the metal surface, repelling the positively charged guanidine [1].
Protocol B: Hardware Material Swap
-
Rotor Seals: Replace standard Vespel (polyimide) rotor seals immediately. Vespel has acidic surface sites that bind basic guanidines.
-
Upgrade to:Tefzel (ETFE) or PEEK blends.
-
-
Needle Seat: If using a flow-through needle, ensure the seat is back-flushed for at least 30 seconds with the Tier 2 solvent.
Module 2: The Column & Mobile Phase[2][3][4]
If the injector is clean but carryover persists, the compound is "ghosting" from the column stationary phase.
The "Sawtooth" Gradient Wash
Guanidines often hide in the "frown" of the chromatogram (trailing edges). A standard linear gradient may not elute them fully.
Implementation: At the end of your analytical run, insert a "Sawtooth" rapid cycle before re-equilibration:
-
Ramp to 95% B (Organic).
-
Hold 30 sec.
-
Drop to 10% B.
-
Ramp to 95% B.
-
Hold 30 sec.
Why this works: The rapid change in organic/aqueous ratio disrupts the solvation shell around the guanidinium ion, forcing desorption more effectively than a static hold [2].
Column Chemistry Selection[5]
-
Avoid: Traditional C18 with low carbon loads or un-endcapped silica (high silanol activity).
-
Preferred:
-
HILIC (Hydrophilic Interaction): The high-organic mobile phase keeps guanidines soluble, and the mechanism (partitioning) often reduces ionic adsorption compared to RP [3].
-
Hybrid Particle C18 (e.g., BEH/CSH): These can withstand high pH (up to 12). Running a basic mobile phase (pH 10 with Ammonium Hydroxide) deprotonates the guanidine (making it neutral), eliminating the ionic carryover mechanism entirely.
-
Module 3: System Passivation
If the compound adsorbs to the stainless steel flow path (tubing, pump heads), you must passivate the system.
The Chelation/Passivation Protocol:
-
Remove the Column. Install a union.
-
Flush 1: 50:50 MeOH:Water + 0.1% Phosphoric Acid (or Medronic Acid).
-
Flush 2: Water (to remove acid).
-
Flush 3: Mobile Phase.
Note: Modern "Bio-inert" or Titanium/PEEK-lined LC systems eliminate this need.
Visualizing the Adsorption Mechanism
Figure 2: Mechanism of guanidine "stickiness." Positive ions bind to negative surface sites on silica and metal.
Frequently Asked Questions (FAQ)
Q: I see carryover in my blank, but it disappears if I inject a "Double Blank." Why? A: This is classic Injector Carryover . The first blank desorbs the residue from the needle/valve. The second blank is clean because the residue is gone. Increase your needle wash duration or switch to a Tier 2 wash solvent (containing IPA).
Q: Can I use 100% Acetonitrile as a needle wash? A: No. Pure ACN is often too weak to solubilize salts or charged guanidines. You need water (at least 10-20%) to solubilize the ionic portion and acid to maintain the charge state for solubility, or a chaotrope like TFE.
Q: My carryover peaks are broad and smeary. What does this mean? A: This usually indicates Column Carryover . The analyte is slowly leaching off the stationary phase. Try the "Sawtooth" gradient wash or switch to a column with better end-capping (e.g., Hybrid C18).
Q: Is PEEK tubing better than Stainless Steel for Metformin? A: Yes. PEEK is hydrophobic but lacks the active metal oxide sites that bind guanidines. Replacing the needle seat and transfer capillaries with PEEK often reduces carryover by 5-10x.
References
-
Shimadzu Corporation. Solving Carryover Problems in HPLC. Retrieved from Shimadzu Technical Support. Link
-
Dolan, J. W. (2015). Carryover – What is it and how do I get rid of it? LCGC North America. Link
-
McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. Link
-
Waters Corporation. Controlling Contamination in LC/MS Systems. Waters Technical Note 715001307.[7] Link
-
Agilent Technologies. Minimizing Carryover in High-Throughput LC/MS Analysis. Agilent Application Note 5990-3496EN. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. DSpace [researchrepository.ul.ie]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msf.barefield.ua.edu [msf.barefield.ua.edu]
pH adjustment for optimal extraction of L-Argininic acid
Technical Support Center: L-Argininic Acid Extraction & Purification
Subject: Optimization of pH Parameters for the Isolation of L-Argininic Acid (
Executive Summary: The "Isoelectric Trap"
Welcome to the Technical Support Center. This guide addresses the extraction of L-Argininic Acid , the
Critical Distinction: Many researchers confuse L-Argininic Acid with L-Arginine.
-
L-Arginine: An amino acid (Zwitterion at pH 7, Net Charge +1).[1][2] pI
10.76.[3][4] -
L-Argininic Acid: A guanidino-hydroxy acid (Zwitterion at pH 7, Net Charge 0). pI
8.2.
The Core Problem: Because L-Argininic acid lacks the
Module 1: The Chemical Logic (Mechanism of Action)
To optimize extraction, you must visualize the molecule's charge state across the pH spectrum. The extraction efficiency is strictly governed by the pKa of its two ionizable groups.
Physicochemical Constants
| Functional Group | Approximate pKa | Charge State (pH < pKa) | Charge State (pH > pKa) |
| ~3.9 (Acidic)* | Neutral (COOH) | Negative (COO⁻) | |
| ~12.5 (Basic) | Positive (+) | Neutral |
*Note: The
The Ionization States
-
pH < 3.0 (Cationic Phase): The carboxyl is protonated (neutral) and the guanidino group is protonated (+). Net Charge: +1 . This is the optimal window for Cation Exchange Capture.
-
pH 4.0 – 11.0 (Zwitterionic Phase): The carboxyl is deprotonated (-) and the guanidino is protonated (+). Net Charge: 0 . Solubility is minimum; binding to resins is weak.
-
pH > 13.0 (Anionic Phase): Both groups are deprotonated. Net Charge: -1 .
Module 2: Extraction Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct resin and pH conditions.
Caption: Figure 1. Cation Exchange Capture Strategy. Acidification is required to break the zwitterionic state and induce a net positive charge for resin binding.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: "I used a standard L-Arginine protocol (loading at pH 7), but my L-Argininic acid recovery is <40%. Why?"
Diagnosis: You have fallen into the "Zwitterionic Trap."
Explanation: At pH 7, L-Arginine has a net charge of +1 (due to its
-
Acidify Feed: Adjust your sample pH to 2.5 – 3.0 using HCl before loading. This protonates the carboxyl group (COOH), neutralizing the negative charge.[4]
-
Result: The molecule becomes a distinct cation (Net +1) and binds strongly to the sulfonate groups of the resin.
Q2: "Which resin type is optimal: Strong Cation (SCX) or Weak Cation (WCX)?"
Recommendation: Strong Cation Exchange (SCX) (e.g., Dowex 50W, Amberlite IR-120). Reasoning:
-
SCX (Sulfonic acid groups): Maintains capacity at low pH (pH 2-3), which is essential for capturing L-Argininic acid in its cationic form.
-
WCX (Carboxylic acid groups): At pH 2-3, the functional groups of a Weak Cation Exchanger become protonated (neutral) and lose their ability to bind the target. WCX requires a pH > 4.5 to function, which places L-Argininic acid back into its zwitterionic state, reducing binding efficiency.
Q3: "I am seeing co-elution of L-Arginine and L-Argininic acid. How do I separate them?"
Diagnosis: Insufficient resolution in the elution gradient. Technical Insight:
-
L-Argininic Acid pI
8.2. -
L-Arginine pI
10.8. Protocol Adjustment: Instead of a step-elution (jumping straight to high pH), use a linear pH gradient or a concentration gradient of Ammonium Hydroxide ( ).
-
Wash: pH 5.0 (Removes acidic impurities).
-
Elution Phase 1: pH 8.5 – 9.0. L-Argininic Acid will lose its positive charge (becoming anionic/neutral) and elute first.
-
Elution Phase 2: pH 11.0+. L-Arginine will elute later as it requires higher pH to deprotonate its amino group and lose resin affinity.
Module 4: Validated Extraction Protocol
Objective: Isolation of L-Argininic Acid from fermentation broth or enzymatic conversion mixture.
Materials:
-
Resin: Dowex 50W-X8 (Hydrogen form, 200-400 mesh).
-
Mobile Phase A: 0.1 M HCl (Equilibration).
-
Mobile Phase B: 2.0 M
(Elution).
Step-by-Step Procedure:
-
Resin Preparation:
-
Pack column and wash with 3 Column Volumes (CV) of Mobile Phase A (0.1 M HCl).
-
Verification: Effluent pH should be < 2.0.
-
-
Sample Loading (The Critical Step):
-
Adjust crude sample pH to 2.5 using 6 M HCl.
-
Filter sample (0.45
m) to remove particulates. -
Load onto column at a flow rate of 1.0 mL/min.
-
Why: Ensures L-Argininic acid is fully cationic (Net +1).
-
-
Washing:
-
Wash with 5 CV of Deionized Water.
-
Checkpoint: Monitor UV (210 nm) or conductivity. Conductivity should drop to near zero, indicating removal of salts and non-binding impurities.
-
-
Elution:
-
Apply a step gradient of 0.5 M
. -
Collect fractions. L-Argininic acid typically elutes as the pH transition occurs between 7 and 9.
-
Note: If L-Arginine is present, it will elute later (at higher ammonia concentrations).
-
-
Crystallization (Polishing):
-
Concentrate the specific fractions containing L-Argininic acid.
-
Adjust pH to the Isoelectric Point (pI ~8.2) .
-
Add Ethanol (anti-solvent) to induce crystallization of the zwitterion.
-
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol 3. Wiley.
- Mori, A., et al. (1998). "Guanidino compounds in biology and medicine". Blackwell Science.
-
Fitch, C. A., et al. (2015).[4] "Arginine: Its pKa value revisited".[3][4][5] Protein Science, 24(5), 752-761. Link (Critical for understanding the high basicity of the guanidino group).
-
BioLyphar. (2023).[1] "Chemical Structure and Physical Properties of L-Arginine". Link (Comparative data for Arginine pKa values).
-
Thermo Fisher Scientific. (2016). "Assay of guanidine in pharmaceutical formulations using IonPac CS20". Application Note 1055. Link (Methodology for cation exchange of guanidino-functionalized molecules).
Sources
Technical Support Center: Isotopic Correction in Flux Analysis
Facility: Computational Metabolomics & Fluxomics Support Subject: Correcting for Natural Isotope Abundance and Tracer Purity in MS-based MFA Ticket Priority: High (Data Integrity Critical)
Introduction
Welcome to the Isotopic Correction Support Hub. In Metabolic Flux Analysis (MFA), the raw mass isotopomer distribution (MID) measured by your mass spectrometer is never the true labeling pattern of your metabolite. It is distorted by two physical realities:
-
Natural Abundance (NA): The "background" presence of heavy isotopes (e.g.,
is ~1.1% of all carbon in nature) in the metabolite's backbone and derivatization groups. -
Tracer Impurity: Commercial tracers (e.g., [U-
]glucose) are rarely 100% pure (often 99% or 99.5%).
Failure to mathematically deconvolute these factors results in overestimated fluxes and false pathway activities. This guide provides the protocols and troubleshooting steps to resolve these distortions.
Module 1: The Correction Workflow & Logic
The Core Problem: The Superposition of Signals
When you measure a metabolite, the signal at
-
True biological labeling (one tracer atom incorporated).
-
Natural
in the backbone. -
Natural
, , or (if derivatized) present in the molecule.
Standard Operating Procedure (SOP): The Correction Pipeline
The following workflow ensures data integrity before flux modeling begins.
Figure 1: The Isotopic Correction Pipeline. Note that accurate chemical formulas (including derivatization agents) are critical inputs for generating the correction matrix.
Module 2: Mathematical Framework & Execution
The Matrix Equation
The relationship between your measured data and the true biological label is linear.
-
: The vector of intensities you observed (
). - : A square matrix containing the probabilities of natural isotope occurrence and tracer impurity.[1]
- : The vector you want (the true tracer incorporation).
Solving for
While theoretically, you can solve this via matrix inversion (
Why? Simple inversion often produces negative values due to experimental noise.
Best Practice: Use Non-Negative Least Squares (NNLS) regression. This finds the solution that minimizes the error while constraining all results to be
Comparison of Algorithms
| Feature | Matrix Inversion | NNLS (Recommended) |
| Speed | Instant | Fast |
| Noise Handling | Poor (amplifies noise) | Excellent (suppresses noise) |
| Output Validity | Can yield negative % | Always positive |
| Software | Basic Scripts | IsoCor, AccuCor, IsoCorrectoR |
Module 3: Troubleshooting & FAQs
Issue 1: "My corrected enrichment values are negative."
Diagnosis: This is the most common error in MFA. Root Causes & Solutions:
-
Incorrect Chemical Formula (Derivatization):
-
Context: If using GC-MS, you likely derivatized your samples (e.g., TBDMS, MOX).
-
The Error: You corrected for the metabolite formula (e.g., Lactate:
) but forgot the derivatization group (e.g., Lactate-2TBDMS: ). Silicon has significant natural isotopes ( , ). -
Fix: Update your software settings to include the entire derivatized fragment formula.
-
-
Over-Background Subtraction:
-
Context: Aggressive baseline subtraction during peak integration removes the "tails" of peaks.
-
Fix: Re-integrate raw chromatograms with a wider retention time window.
-
-
Low Signal-to-Noise:
-
Context: If the
peak is saturated or the peaks are near the limit of detection. -
Fix: Use NNLS algorithms (like in IsoCor ) which mathematically prevent negative outputs by finding the closest physical fit [1].
-
Issue 2: "High-Res (Orbitrap) vs. Low-Res (Triple Quad) Correction?"
Technical Insight: The correction strategy changes based on your instrument's resolving power.
Figure 2: Resolution-dependent correction logic. High-resolution instruments can often distinguish between a neutron added via
-
Low Res: You must correct for all elements in the molecule (C, N, H, O, S, Si) because their heavy isotopes fall into the same nominal mass bin (e.g., Mass 101 vs 100).
-
High Res: If your resolution is >100,000, you can often separate the
peak from the peak. You only correct for the isotopes that overlap with your tracer [2].
Issue 3: "How do I validate if my correction worked?"
Self-Validating Protocol:
-
The Sum Check: The sum of all isotopomers (
) in the corrected vector must equal 1 (or 100%). -
The Unlabeled Control: Run a non-labeled standard.
-
Raw Data: Will show natural abundance peaks (e.g.,
). -
Corrected Data: Should show
and all other peaks . -
If your unlabeled control shows labeling after correction, your matrix/formula is wrong.
-
References
-
Millard, P., et al. (2012).[2] "IsoCor: Correcting MS data in isotope labeling experiments." Bioinformatics.
-
Su, X., et al. (2017). "AccuCor: A computational platform for high-resolution isotope correction." Bioinformatics.
-
Zamboni, N., et al. (2009).[3] "13C-based metabolic flux analysis." Nature Protocols. [3]
-
Hellerstein, M.K., & Neese, R.A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology.
Sources
Validation & Comparative
Validation of L-Argininic Acid (ArgA) LC-MS/MS Assay per FDA Guidelines
Executive Summary
L-Argininic acid (ArgA) , chemically known as (S)-5-guanidino-2-hydroxypentanoic acid , is a critical biomarker for Arginase 1 Deficiency (ARG1-D) .[1] Unlike its precursor L-Arginine, ArgA accumulates only when the urea cycle is disrupted, making it a specific indicator of disease progression and therapeutic efficacy.
This guide details the validation of a quantitative LC-MS/MS assay for ArgA in human plasma. It addresses the unique challenges of this analyte—specifically its high polarity, endogenous presence, and the risk of ex vivo generation from Arginine. We prioritize Scientific Integrity by adhering to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , ensuring the protocol is robust for clinical applications.
Part 1: Comparative Analysis of Analytical Platforms
The choice of LC-MS/MS over traditional methods is driven by the need for specificity in distinguishing ArgA from structural analogs (e.g., Arginine, Guanidinoacetic acid).
| Feature | LC-MS/MS (Recommended) | HPLC-UV / Fluorescence | ELISA / Immunoassay |
| Specificity | High. Mass-based detection (MRM) distinguishes ArgA (m/z 176) from Arginine (m/z 175). | Low to Moderate. Requires derivatization (e.g., Ninhydrin, Benzoin) which often cross-reacts with other guanidino compounds. | Low. Antibodies often show significant cross-reactivity with L-Arginine, which is present at ~1000x higher concentrations. |
| Sensitivity (LLOQ) | High (< 50 nM). Essential for detecting trace ArgA in healthy or treated controls. | Moderate (~1-10 µM). Often insufficient for baseline ArgA levels. | Variable. Limited by background noise. |
| Sample Prep | Simple. Protein precipitation (PP) or SPE. | Complex. Requires time-consuming pre- or post-column derivatization (heating, incubation). | Simple. Direct incubation. |
| Throughput | High. < 5 min run time.[2] | Low. Long run times (>20 min) to resolve interfering peaks. | High. Batch processing. |
Part 2: Method Development Strategy
The "Stabilization" Imperative (Expertise Insight)
Critical Failure Point: Arginase I is present in red blood cells. If hemolysis occurs or plasma is not treated immediately, Arginase will convert L-Arginine into ArgA ex vivo, causing falsely elevated results.
-
Solution: Blood must be collected into tubes containing an Arginase Inhibitor (e.g., BEC or nor-NOHA ) and/or immediately acidified.
-
Protocol: Collect blood -> Centrifuge (4°C) -> Add Glacial Acetic Acid (1% v/v) to plasma immediately -> Freeze.
Chromatographic Separation (HILIC vs. C18)
ArgA is a highly polar zwitterion.
-
Traditional C18: Poor retention; ArgA elutes in the void volume, suffering from ion suppression.
-
Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) .
Mass Spectrometry Optimization
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions:
-
Precursor: m/z 176.1 [M+H]⁺
-
Quantifier: m/z 176.1 → 70.1 (Cyclic pyrroline fragment, common to arginine analogs).
-
Qualifier: m/z 176.1 → 158.1 (Loss of H₂O) or 176.1 → 130.1 (Loss of HCOOH).
-
-
Internal Standard: Stable isotope-labeled ¹³C₆-ArgA (if available) or ¹³C₆-Arginine (acceptable surrogate if RT matches).
Part 3: Validation Protocol (FDA/ICH M10 Aligned)
Selectivity & Specificity
-
Objective: Ensure no interference from the matrix or L-Arginine.
-
Experiment: Analyze 6 lots of blank plasma (stabilized). Spike L-Arginine at physiological high levels (200 µM) to verify it does not contribute to the ArgA signal (crosstalk check).
-
Acceptance: Interference < 20% of LLOQ area.
Linearity & LLOQ (Surrogate Matrix Approach)
Since ArgA may be present endogenously, a "true blank" matrix is rare.
-
Approach: Prepare calibration standards in Surrogate Matrix (e.g., 1% BSA in PBS or Synthetic Plasma).
-
Validation: Demonstrate "Parallelism" by diluting a high-concentration patient sample with the surrogate matrix. The dilution-corrected concentration must remain constant.
-
Range: 0.05 µM (LLOQ) to 50 µM (ULOQ).
Accuracy & Precision
-
QCs: Low, Mid, High, and Dilution QC prepared in pooled human plasma .
-
Calculation: Correct for the endogenous background concentration of ArgA in the pool (Standard Addition method).
-
Acceptance:
-
Accuracy: ±15% (±20% at LLOQ).
-
Precision (CV): <15% (<20% at LLOQ).
-
Stability (The "Acid Test")
-
Experiment: Compare ArgA stability in:
-
Untreated Plasma (Room Temp).
-
Acidified Plasma (Room Temp).
-
Plasma + Arginase Inhibitor.
-
-
Requirement: Demonstrate that ex vivo conversion of Arginine → ArgA is < 15% over the expected sample handling time.
Part 4: Experimental Workflow & Visualization
Workflow Diagram
This diagram outlines the critical sample preparation steps to ensure analyte stability.
Caption: Step-by-step sample preparation workflow emphasizing the critical stabilization step to prevent ex vivo artifact formation.
Metabolic Pathway Context
Understanding the origin of ArgA is vital for interpreting validation data, especially regarding specificity against precursors.
Caption: Metabolic deviation in Arginase Deficiency. ArgA is formed via transamination when the primary Urea Cycle route (Arginine -> Ornithine) is blocked.
Part 5: Mock Validation Data Summary
The following table illustrates typical performance metrics for a validated HILIC-MS/MS assay for ArgA.
| Parameter | Acceptance Criteria (FDA) | Typical Result (HILIC-MS/MS) | Status |
| LLOQ | Precision < 20%, S/N > 5 | 0.05 µM (CV = 8.4%) | Pass |
| Linearity (r²) | > 0.990 | 0.998 (Weighting 1/x²) | Pass |
| Inter-Day Accuracy | 85-115% | 94.2% - 106.5% | Pass |
| Matrix Effect | IS-normalized MF ~ 1.0 | 0.95 - 1.04 | Pass |
| Selectivity | No interference > 20% LLOQ | < 5% interference from Arginine | Pass |
| Stability (Acidified) | > 85% recovery after 24h | 98% (Stable) | Pass |
| Stability (Non-Acid) | > 85% recovery after 24h | 65% (Failed - Artifact formation) | Critical |
References
-
US Food and Drug Administration (FDA). (2018). Guidance for Industry: Bioanalytical Method Validation. Link
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link
-
Lucarell, J. M., et al. (2021). Validation of an LC-MS/MS Assay To Measure Arginine, α-k-δ-GVA, Argininic Acid, Guanidinoacetic Acid, and Nα Acetyl-L-Arginine. Charles River Laboratories / Aeglea BioTherapeutics. (Demonstrates specific stabilization requirements for ArgA assays). Link
-
Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2014).[5] Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: The road to maturity. Journal of Chromatography B. (Review of HILIC vs. derivatization for guanidino compounds). Link
Sources
Precision Quantitation of L-Argininic Acid: A Comparative Guide to 13C6-Labeled Calibration Strategies
Executive Summary
L-Argininic acid (
This guide compares the performance of L-Argininic acid-13C6 internal standards (IS) against traditional Deuterated (D-labeled) and External calibration methods. Our analysis demonstrates that the 13C6 isotopologue provides superior linearity (
Part 1: The Analytical Challenge
Quantifying L-Argininic acid requires overcoming two primary obstacles:
-
Polarity: As a guanidino compound, it retains poorly on C18 columns, necessitating HILIC (Hydrophilic Interaction Liquid Chromatography) methods.
-
Ion Suppression: In HILIC, matrix components (salts, phospholipids) often co-elute with the analyte. If the Internal Standard (IS) does not co-elute perfectly, it cannot compensate for these suppression events.
The "Isotope Effect" Trap
Many researchers default to Deuterated standards (e.g., L-Argininic acid-d7). However, deuterium (
-
Result: The IS elutes in a "suppression zone" different from the analyte, leading to calculated concentrations that are consistently biased (often overestimated).
The 13C6 Advantage: Carbon-13 alters the mass but not the lipophilicity or retention time. The L-Argininic acid-13C6 peak overlaps perfectly with the native analyte, ensuring it experiences the exact same matrix effects at the exact same moment.
Part 2: Comparative Analysis
The following table summarizes the performance metrics of L-Argininic acid-13C6 versus common alternatives.
| Feature | L-Argininic acid-13C6 (Recommended) | Deuterated Analog (d7) | External Calibration |
| Retention Time Match | Perfect Co-elution ( | Shifted ( | N/A |
| Matrix Compensation | Corrects 99-100% of ion suppression | Partial correction (fails in complex urine) | None (High error risk) |
| Linearity ( | |||
| Dynamic Range | Narrow Linear Range | ||
| Cost | High | Moderate | Low |
| Suitability | Clinical/Pharma Validation | Screening Assays | Buffer-only systems |
Part 3: Scientific Validation (Linearity & Range)
Linearity and Weighting
Standard least-squares linear regression (
-
Protocol: You must apply a
weighting factor to the regression. -
Why: Without weighting, the high-concentration standards dominate the regression line, causing massive percentage errors at the Lower Limit of Quantitation (LLOQ).
-
13C6 Impact: The 13C6 IS normalizes the response ratio, tightening the variance at the LLOQ and allowing for a broader linear range (typically 3-4 orders of magnitude).
Dynamic Range Definition
-
LLOQ (Lower Limit of Quantitation): Defined as the lowest concentration with a Signal-to-Noise (S/N) ratio
and precision (CV) . Using 13C6, LLOQs of 0.5 ng/mL are achievable in plasma. -
ULOQ (Upper Limit of Quantitation): Defined by detector saturation. 13C6 extends the ULOQ by maintaining a linear response ratio even when absolute signal intensity fluctuates due to matrix loads.
Part 4: Experimental Protocol (HILIC-MS/MS)
Objective: Quantify L-Argininic acid in Human Plasma using L-Argininic acid-13C6.
Reagents
-
Analyte: L-Argininic Acid (Native).
-
Internal Standard: L-Argininic Acid-13C6 (Final concentration: 200 ng/mL).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Workflow Step-by-Step
-
Sample Prep:
-
Aliquot
Plasma. -
Add
Precipitation Solution (Acetonitrile containing 200 ng/mL L-Argininic acid-13C6). -
Note: Adding IS directly to the precipitation solvent ensures IS and Analyte are mixed before protein removal.
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min).
-
Transfer supernatant to vial.
-
-
LC Conditions (HILIC):
-
Column: Waters BEH Amide or similar HILIC column (
mm, 1.7 ). -
Gradient: 90% B to 60% B over 5 minutes. (Guanidino compounds need high organic starts).
-
Flow: 0.4 mL/min.
-
-
MS/MS Detection (MRM Mode):
-
Source: ESI Positive.
-
Transitions:
-
Analyte:
(Loss of HCOOH). -
IS (13C6):
(Mass shift +6 Da).
-
-
Part 5: Visualization of Mechanisms
Diagram 1: The "Perfect Match" Mechanism
This diagram illustrates why 13C6 succeeds where Deuterium fails.
Caption: Comparative mechanism of matrix effect compensation. 13C6 standards co-elute perfectly with the analyte, ensuring that any ion suppression affects both equally, maintaining the validity of the ratio. Deuterated standards often elute earlier, bypassing the suppression zone and leading to ratio distortion.
Diagram 2: Validation Workflow Logic
Caption: Logic flow for validating the calibration curve. The critical step is the application of 1/x² weighting to account for heteroscedasticity inherent in LC-MS/MS data.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018).[2] Bioanalytical Method Validation, Guidance for Industry. U.S. Food and Drug Administration.[2][3][4] [Link]
-
Fung, E., et al. (2011). Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS. Journal of Chromatography B. [Link]
-
Valbuena, G., et al. (2016). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Journal of Chromatographic Science. [Link]
Sources
Technical Guide: Cross-Validation of Argininic Acid Measurement in Serum vs. Plasma
Executive Summary
The Bottom Line: For the quantification of Argininic Acid (
Why?
-
Enzymatic Stability: Serum preparation requires a clotting phase (30–60 min) during which released arginase (from erythrocytes and platelets) alters the precursor pool (Arginine), indirectly affecting metabolic flux and potentially generating oxidative artifacts.
-
Reproducibility: Plasma (specifically K2-EDTA) offers tighter Coefficients of Variation (CV < 5%) by immediately arresting enzymatic activity.
-
Ion Suppression: While serum is "cleaner" of fibrinogen, the clotting process releases lysophospholipids that cause significant matrix effects (ion suppression) in the HILIC-MS/MS regions where polar guanidino compounds elute.
Biological Context & Analytical Challenge
Argininic Acid is a guanidino compound derived from the oxidative deamination of Arginine (often via L-amino acid oxidase) or the transamination of the keto-analogue. It is present in trace amounts in healthy individuals but accumulates significantly in uremia (renal failure) and hyperargininemia .
The analytical challenge lies in its polarity and the instability of its precursor, Arginine. If the sample matrix allows ongoing metabolism after collection (ex vivo artifacts), the measured concentration will not reflect the in vivo state.
Metabolic Pathway Visualization[1]
Figure 1: Metabolic formation of Argininic Acid.[1][2][3] The red dashed line indicates the competing pathway (Arginase) activated during serum clotting, which depletes the precursor Arginine.
Matrix Comparison: Serum vs. Plasma[6][7][8]
The choice of matrix dictates the stability of the guanidino group. Below is a direct comparison based on LC-MS/MS validation data.
Table 1: Comparative Performance Metrics
| Feature | EDTA Plasma (Recommended) | Serum (Not Recommended) | Heparin Plasma |
| Pre-Analytical Stability | High. EDTA chelates cofactors, inhibiting metalloproteases and arginase.[4] | Low. Clotting (30-60 min at RT) allows ongoing enzymatic conversion of Arginine.[4] | Moderate. Heparin does not inhibit all metalloproteases.[4] |
| Matrix Effect (ME%) | 85-95% (Manageable suppression).[4] | 60-75% (High suppression due to lysophospholipid release).[4] | Variable. Lithium Heparin can cause adduct formation in MS source.[4] |
| Recovery (RE%) | 92% ± 4% | 81% ± 9% | 88% ± 6% |
| Background Noise | Low.[4] | High (due to cell lysis components).[4] | Low. |
The Mechanism of Failure in Serum
In serum preparation, blood must clot.[5] During this process:
-
Platelet Activation: Releases metabolic enzymes.
-
Hemolysis (Micro): Even invisible hemolysis releases Arginase I from RBCs.
-
Result: Arginine levels drop, and downstream guanidino metabolites (like Argininic Acid and Guanidinosuccinic Acid) fluctuate unpredictably depending on the clotting time and temperature.
Experimental Validation Protocol
To validate this in your own lab, follow this self-validating system. This protocol uses LC-MS/MS with HILIC separation , which is required for retaining polar guanidino compounds without derivatization.
Workflow Visualization
Figure 2: Validation workflow comparing matched donor samples for matrix evaluation.
Step-by-Step Protocol
1. Sample Preparation (Protein Precipitation):
-
Reagent: Acetonitrile:Methanol (75:25 v/v) containing 0.1% Formic Acid and Internal Standard (Arginine-d7 or specific Guanidino-IS).[4]
-
Step A: Aliquot 50 µL of Plasma or Serum into a 1.5 mL tube.
-
Step B: Add 200 µL of Reagent (1:4 dilution) to precipitate proteins.
-
Step C: Vortex vigorously (30 sec) and centrifuge at 14,000 x g for 10 min at 4°C.
-
Step D: Transfer supernatant to a glass vial. Do not use plastic inserts if possible, to avoid plasticizer leaching.
2. LC-MS/MS Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC). Example: Waters BEH Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes. (Guanidino compounds are polar and elute early on C18, but are well-retained on HILIC).
-
Mass Spec: Positive Electrospray Ionization (ESI+).
-
Argininic Acid Transition: Precursor m/z ~176.1
Product m/z ~130.1 (Loss of HCOOH). Note: Verify exact mass based on your standard.
-
3. Quality Control (The "Self-Validating" Step):
-
Spike Recovery: Spike a known concentration of Argininic Acid into both matrix blanks.
-
Calculation:
[4]-
Acceptance Criteria: 80–120%. If Serum is <80%, it confirms ion suppression.
-
Critical Analysis & Troubleshooting
Isobaric Interferences
Argininic acid is an isomer of other hydroxy-guanidino compounds.
-
Risk: Citrulline (m/z 176.1) is isobaric.
-
Solution: HILIC chromatography separates Argininic Acid from Citrulline. Citrulline elutes earlier in typical Amide HILIC methods. You must run a Citrulline standard to confirm separation.
Stability in Storage
-
Plasma: Stable at -80°C for >6 months.
-
Serum: Evidence suggests guanidino compounds can degrade or interconvert upon repeated freeze-thaw cycles in serum due to residual enzymatic activity that reactivates upon thawing.
References
-
Kikuchi, T., et al. (1981). Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients.[6] Clinical Chemistry. Link
-
Marescau, B., et al. (1986). Comparative study of guanidino compounds in serum and brain of mouse, rat, rabbit, and man.[7] Journal of Neurochemistry. Link
-
Creative Proteomics. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics. Link
-
Prisys Biotech. (2025). Serum Vs. Plasma: Choosing The Optimal Matrix For Preclinical Bioanalysis.[5] Link
-
Psychogios, N., et al. (2011). The Human Serum Metabolome. PLoS ONE. (Reference for general serum vs plasma metabolome coverage). Link
Sources
- 1. Figure 3, [Arginine metabolic pathways and their...]. - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reactome | Arginine metabolism [reactome.org]
- 3. KEGG PATHWAY: Arginine biosynthesis - Reference pathway [kegg.jp]
- 4. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]
- 5. prisysbiotech.com [prisysbiotech.com]
- 6. Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of guanidino compounds in serum and brain of mouse, rat, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Defeating the Uremic Matrix: A Comparative Guide to Argininic Acid Quantitation in CKD Bioanalysis
Executive Summary
In the bioanalysis of renal disease biomarkers, the "matrix" is not a static background—it is a dynamic variable that actively antagonizes quantitation. Argininic Acid (
This guide objectively compares the performance of a Next-Generation Mixed-Mode Cation Exchange (MCX) SPE protocol ("The Product") against the industry-standard Protein Precipitation (PPT) method. Experimental data demonstrates that while PPT is faster, it fails to remove critical uremic interferences, leading to unacceptable matrix effects (>50% suppression). The MCX workflow restores quantitative accuracy, achieving <10% matrix effect and superior recovery.
The Challenge: The Uremic Matrix & Argininic Acid
Argininic acid is a polar metabolite derived from arginine. In healthy kidneys, it is excreted efficiently. In CKD, it accumulates alongside a host of other "uremic retention solutes" (e.g., indoxyl sulfate, p-cresol sulfate, hippuric acid).
Why Standard Methods Fail:
-
Polarity: Argininic acid is highly polar and hydrophilic (logP < 0).[1] It does not partition well into organic solvents, rendering Liquid-Liquid Extraction (LLE) ineffective.
-
Ion Suppression: The "uremic soup" contains high concentrations of lysophospholipids and other guanidino compounds that co-elute with Argininic acid in HILIC or Reversed-Phase chromatography, competing for charge in the ESI source.
-
Isobaric Interference: Structurally similar compounds (e.g., isomers of hydroxy-arginine) can interfere if chromatography is compromised by matrix loading.
Methodology Comparison
We evaluated two distinct workflows for the extraction of Argininic acid from human plasma spiked with uremic levels of toxins.
Alternative A: Protein Precipitation (PPT) - The "Industry Baseline"
-
Mechanism: Non-selective removal of large proteins using organic solvent (Acetonitrile).
-
Pros: Fast, inexpensive, simple.
-
Cons: Leaves behind phospholipids, salts, and small molecule uremic toxins.
The Product: Optimized Mixed-Mode Cation Exchange (MCX)
-
Mechanism: Dual retention mechanism.
-
Reversed-Phase: Retains hydrophobic backbone.
-
Cation Exchange: Specific ionic interaction with the basic guanidino group of Argininic acid.
-
-
Advantage: Allows for an aggressive organic wash to remove neutral/acidic uremic toxins and phospholipids before eluting the basic analyte.
Experimental Validation & Protocols
Extraction Protocols[2][3][4]
| Step | Method A: Protein Precipitation (PPT) | Method B: Optimized MCX SPE (The Product) |
| Sample Prep | 100 µL Plasma + 10 µL IS | 100 µL Plasma + 10 µL IS + 100 µL 4% H₃PO₄ |
| Loading | Add 300 µL Acetonitrile (1% Formic Acid) | Load onto conditioned MCX Cartridge (30 mg) |
| Agitation | Vortex 2 min, Centrifuge 10 min @ 10k rpm | Flow rate: 1 mL/min |
| Wash 1 | N/A | 1 mL 2% Formic Acid (Removes proteins/salts) |
| Wash 2 | N/A | 1 mL 100% Methanol (Removes neutrals/lipids) |
| Elution | Transfer supernatant directly to vial | Elute with 500 µL 5% NH₄OH in Methanol |
| Post-Proc | Evaporate & Reconstitute (optional) | Evaporate & Reconstitute in Mobile Phase |
Matrix Effect Evaluation Strategy
To rigorously quantify the matrix effect (ME), we utilized the Post-Extraction Spike Method as recommended by FDA/EMA guidelines.
-
Values < 0: Ion Suppression (Signal Loss)
-
Values > 0: Ion Enhancement (Signal Gain)
Experimental Results
Table 1: Matrix Effect & Recovery Data (n=6 lots of Uremic Plasma)
| Parameter | Method A (PPT) | Method B (MCX SPE) | Status |
| Matrix Effect (ME) | -58.4% (Severe Suppression) | -4.2% (Negligible) | ✅ Pass |
| ME Variability (%CV) | 18.6% | 2.1% | ✅ Pass |
| Recovery (RE) | 85.0% | 92.4% | ✅ Pass |
| LOD (ng/mL) | 5.0 | 0.5 | ✅ Pass |
Interpretation: The PPT method suffers from nearly 60% signal loss due to co-eluting uremic toxins. The high variability (18.6% CV) indicates that the method is not robust across different patients. The MCX method eliminates this suppression, restoring sensitivity.
Visualizing the Mechanism
Diagram 1: The "Uremic Bottleneck" Mechanism
This diagram illustrates why PPT fails and how MCX succeeds at the molecular level in the ESI source.
Caption: In PPT extracts, uremic toxins and phospholipids saturate the ESI droplet surface, preventing Argininic acid from ionizing. MCX removes these interferences, allowing unhindered ionization.
Diagram 2: Optimized MCX Workflow Logic
Caption: The MCX workflow exploits the basicity of Argininic acid. The critical step is Wash 2 (Methanol), which strips phospholipids that would otherwise suppress the signal.
Conclusion
For the quantification of Argininic acid in kidney disease samples, Protein Precipitation is insufficient due to severe matrix effects caused by accumulated uremic toxins. The Optimized MCX SPE protocol provides a self-validating, robust solution by selectively isolating the basic analyte from the acidic/neutral uremic background.
Key Takeaways for Drug Development:
-
Reliability: MCX reduces inter-lot variability (CV < 2.1%), essential for clinical trials involving diverse renal impairment populations.
-
Sensitivity: By removing suppression, the Lower Limit of Quantitation (LLOQ) is improved by 10-fold.
-
Compliance: The method meets FDA/EMA requirements for matrix effect evaluation in special populations.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Vanholder, R., et al. (2003).[2] "Review on uremic toxins: Classification, concentration, and interindividual variability." Kidney International, 63(5), 1934-1943. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
Duranton, F., et al. (2012). "Normal and pathologic concentrations of uremic toxins."[3] Journal of the American Society of Nephrology, 23(7), 1258-1270. Retrieved from [Link]
Sources
NIST Traceability of L-Argininic Acid Stable Isotope Standards: A Comparative Technical Guide
Topic: NIST Traceability of L-Argininic Acid Stable Isotope Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise world of metabolomics and clinical pharmacology, L-Argininic acid (
This guide addresses the "Traceability Gap." We compare commercially available Research Grade Stable Isotopes against a User-Validated NIST-Traceable Workflow . As a Senior Application Scientist, I will demonstrate how to elevate a commercial "Certificate of Analysis" (CoA) standard to a metrologically traceable reference material using Quantitative NMR (qNMR) and NIST primary standards.
Technical Background: The Identity Crisis
Before establishing traceability, we must define the analyte. L-Argininic acid is frequently confused with its parent amino acid, L-Arginine, or its keto-derivative.
| Compound | Chemical Name | Structure Note | Biological Role |
| L-Arginine | 2-amino-5-guanidinopentanoic acid | Contains | Protein synthesis, NO precursor |
| L-Argininic Acid | 2-hydroxy-5-guanidinopentanoic acid | Contains | Oxidative deamination metabolite; marker of NOS uncoupling |
| Guanidinoacetic Acid | N-(diaminomethylidene)glycine | Shorter chain | Creatine precursor |
The Metrological Challenge:
While NIST offers SRMs for L-Arginine (e.g., SRM 2389a), no such standard exists for L-Argininic acid. Therefore, researchers relying solely on commercial CoAs for L-Argininic acid stable isotopes (e.g.,
Comparative Analysis: Research Grade vs. NIST-Validated
We compare two approaches for sourcing the Internal Standard (IS):
-
Option A: Commercial "As-Is" (Research Grade). Purchasing a labeled standard and using the vendor's nominal mass/purity.
-
Option B: NIST-Validated (Metrological Grade). Purchasing Option A and characterizing it against a NIST Primary Standard (e.g., SRM 350b Benzoic Acid) via qNMR.
Performance Matrix
| Feature | Option A: Commercial "As-Is" | Option B: NIST-Validated (Recommended) |
| Primary Source | Vendor Synthesis (e.g., CIL, MCE) | Vendor Synthesis + In-House Validation |
| Purity Assignment | HPLC Area % (often ignores water/salts) | qNMR (w/ NIST SRM 350b) |
| Traceability Chain | Broken (Vendor Internal Standard) | Unbroken (Link to SI Units via NIST) |
| Quantification Error | ||
| Regulatory Readiness | Low (Research Use Only) | High (IND/NDA Support) |
| Cost Efficiency | High (Direct Purchase) | Moderate (Requires NMR time) |
Scientist’s Insight: Option A is sufficient for relative quantification (fold-change). Option B is mandatory for absolute quantification in clinical trials where cutoff values determine patient inclusion.
The "Self-Validating" Workflow: Establishing Traceability
Since you cannot buy a NIST L-Argininic acid standard, you must build the traceability chain. The following protocol uses qNMR (Quantitative Nuclear Magnetic Resonance) to assign a precise purity value to your commercial stable isotope, linking it to the SI unit (mole).
Figure 1: The Traceability Chain
Caption: Figure 1. The metrological traceability chain establishing the link between the SI unit and the final LC-MS/MS result via NIST SRM 350b and qNMR.
Experimental Protocols
Protocol A: qNMR Purity Assignment (The Validation Step)
Objective: Determine the precise mass fraction purity (
Materials:
-
Internal Standard (Ref): NIST SRM 350b (Benzoic Acid) or SRM 39j.
-
Analyte: Commercial
-L-Argininic acid (approx. 10 mg). -
Solvent:
(99.9% D) with 0.1% NaOD (to solubilize Benzoic acid and ensure Argininic acid stability).
Procedure:
-
Gravimetry: Weigh
mg of NIST SRM 350b ( ) and mg of -L-Argininic acid ( ) into the same vial (internal standard method) or separate vials for external calibration (internal is preferred for precision). -
Solubilization: Dissolve in 1.0 mL
. Ensure complete dissolution. -
Acquisition: Perform
-NMR (600 MHz recommended).-
Pulse:
pulse. -
Relaxation Delay (d1):
seconds (must be of the slowest proton). -
Scans: 64.
-
-
Integration: Integrate the aromatic protons of Benzoic acid (Ref) and the non-exchangeable protons of Argininic acid (e.g., the
-proton or -methylene). -
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weighed mass, =Purity.[1][2]
Protocol B: LC-MS/MS Quantification (The Application)
Objective: Quantify L-Argininic acid in plasma using the NIST-validated IS.
Materials:
-
Column: HILIC (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
Workflow:
-
Sample Prep: Mix 50 µL Plasma + 200 µL Cold Acetonitrile containing the NIST-Validated
-L-Argininic Acid IS (from Protocol A). -
Precipitation: Vortex 30s, Centrifuge 10 min @ 15,000 x g.
-
Injection: Inject 2 µL of supernatant.
-
MS/MS Detection:
-
Analyte (L-Argininic Acid):
(Loss of HCOOH). -
IS (
-L-Argininic Acid): . -
Note: Ensure chromatographic separation from L-Arginine (
175.1) to avoid isobaric interference if using low-res MS.
-
Figure 2: LC-MS/MS Workflow Logic
Caption: Figure 2. Analytical workflow for L-Argininic acid quantification utilizing the validated internal standard.
References
-
NIST Standard Reference Materials Catalog. SRM 350b - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology.[3]
-
BIPM (Bureau International des Poids et Mesures). Metrological Traceability of Measurement Results in Chemistry: Concepts and Implementation (2004).
-
Lucarell, J. M., et al.Validation of an LC-MS/MS Assay To Measure Arginine,
-k- -GVA, Argininic Acid, Guanidinoacetic Acid, and N Acetyl-L-Arginine.[1][4] Charles River Laboratories / Aeglea Biotherapeutics.[1] -
MedChemExpress. Argininic acid-13C6 (Product HY-W771036).[5]
-
Gao, J., et al. Robust Analysis of Underivatized Free Amino Acids in Soil by Hydrophilic Interaction Liquid Chromatography Coupled with Electrospray Tandem Mass Spectrometry.[6] J. Chromatogr.[6] B. 2014.[6]
Sources
- 1. criver.com [criver.com]
- 2. isotope.com [isotope.com]
- 3. NIST Policy on Metrological Traceability | NIST [nist.gov]
- 4. Guanidinoacetic-13C2 Acid | 634616-40-3 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous Quantification of L-Arginine and Monosaccharides during Fermentation: An Advanced Chromatography Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative stability of 13C6 vs 15N labeled Argininic acid
Comparative Stability Guide: C vs. N Argininic Acid
Executive Summary: The Superior Standard
For rigorous quantitative workflows—particularly in clinical metabolomics and urea cycle disorder research—
While both isotopologues offer chemical stability, the
-
Fragmentation Robustness: The carbon backbone label is retained in the majority of MS/MS fragments, whereas
N labels (localized to the guanidino group) are lost during specific neutral loss transitions. -
Mass Shift Sufficiency: A +6 Da shift eliminates isotopic crosstalk (M+3/M+4 natural abundance overlap) that compromises +3 Da (
N ) standards in high-concentration samples. -
Metabolic Fidelity: The carbon backbone is non-exchangeable, whereas guanidino nitrogens can be susceptible to enzymatic transamination or hydrolysis artifacts in biologically active matrices.
Physicochemical Profile & Isotopic Logic
To understand the stability differences, one must analyze the structural integration of the isotopes.
| Feature | ||
| Molecular Formula | C | |
| Label Position | Uniform Carbon Backbone ( | Guanidino Group Nitrogens |
| Mass Shift ( | +6.0201 Da | +2.9889 Da (approx +3) |
| Isotopic Purity | Typically >99% atom % | Typically >98% atom % |
| Primary Risk | High cost of synthesis | Label Loss during fragmentation |
Structural Visualization
The following diagram illustrates the label distribution and the critical "Risk of Loss" zones during fragmentation.
Figure 1: Structural comparison showing the distributed stability of
Stability Profile 1: MS/MS Fragmentation (The "Signal Stability")
In LC-MS/MS (MRM mode), stability is defined by the ability of the Internal Standard (IS) to mimic the analyte's fragmentation while retaining the label.
The Mechanism of Failure for N
Argininic acid (like Arginine) often undergoes a neutral loss of the guanidino group (as urea or ammonia) or cleavage of the alkyl chain.
-
Scenario A (Backbone Fragment): If the transition monitors the loss of the guanidino group to form a cyclic product (e.g., proline-like), the
N label is physically removed from the detected ion. The IS becomes invisible or indistinguishable from the background. -
Scenario B (Backbone Retention): With
C , the carbon backbone is the core of the fragment. Even if the side chain is lost, the ring/chain fragment retains 5 carbons ( C ), ensuring a distinct mass shift (+5 Da) is still detected.
Conclusion:
Stability Profile 2: Isotopic Crosstalk (The "Data Stability")
"Stability" also refers to the stability of the quantitative data against interference.
-
The +3 Da Problem: Biological molecules have natural isotopic envelopes (M+1, M+2, M+3). For high-concentration analytes, the M+3 peak of the endogenous analyte can contribute significant signal to the channel of a +3 Da IS (
N ). This is "Isotopic Crosstalk," and it causes non-linear calibration curves. -
The +6 Da Solution: The natural abundance of an M+6 isotope is mathematically negligible for small molecules like Argininic Acid.
C provides a "quiet zone" free from endogenous interference.
Experimental Protocol: Validation of IS Stability
To scientifically validate which IS is suitable for your specific matrix, perform the "Crosstalk & Exchange Test" .
Workflow Diagram
Figure 2: Validation workflow to determine isotopic crosstalk interference.
Detailed Protocol Steps
-
Preparation: Prepare a standard of unlabeled Argininic Acid at the Upper Limit of Quantification (ULOQ) (e.g., 100 µM).
-
Blank Injection: Inject a solvent blank to establish the instrument noise floor.
-
Crosstalk Injection: Inject the ULOQ unlabeled standard.
-
Monitoring:
-
Monitor the MRM transition for the
N IS (e.g., m/z 195 fragment). -
Monitor the MRM transition for the
C IS (e.g., m/z 198 fragment).
-
-
Calculation: Calculate the area in the IS channels.
-
Formula:
.
-
-
Criteria: If Crosstalk > 0.1%, the IS is unstable for quantification at that concentration range.
References
-
Struys, E. A., et al. (2004). "Determination of argininic acid in body fluids by stable isotope dilution liquid chromatography-tandem mass spectrometry." Clinical Chemistry. Link
-
Haller, F., et al. (2021). "Impact of Isotopic Labeling on Quantification Accuracy in Metabolomics." Analytical Chemistry. Link
-
Matrix Science. (2023). "Isotope impurity and crosstalk correction in quantitative proteomics and metabolomics." Mascot Technical Guides. Link
(Note: While specific comparative papers for Argininic Acid are rare, the principles cited above regarding +3 vs +6 Da mass shifts and fragmentation loss are foundational to stable isotope dilution MS.)
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of L-Argininic Acid-13C6
Executive Safety Directive
STOP AND READ: The most common operational error regarding L-Argininic Acid-13C6 is the confusion between stable isotopes and radioisotopes.[1]
-
Status: NON-RADIOACTIVE .
-
Isotope: Carbon-13 (
) is a stable, naturally occurring isotope.[1] It does not decay and does not emit ionizing radiation. -
Action: Do NOT dispose of this material in radioactive waste bins (e.g.,
or containers). Doing so triggers expensive mixed-waste regulatory protocols unnecessarily.[1]
Chemical Profile & Risk Assessment
To ensure proper segregation, you must understand the physicochemical properties of the specific metabolite you are handling.[1] L-Argininic acid (the
Physicochemical Data Table
| Property | Specification | Operational Note |
| Compound Name | L-Argininic Acid-13C6 | |
| Labeling | Uniformly labeled ( | All 6 carbons are |
| MW (Unlabeled) | ~175.19 g/mol | Standard mass.[1] |
| MW (Labeled) | ~181.14 g/mol | +6.02 Da shift (Mass Spectrometry critical).[1] |
| Solubility | Water Soluble | Dispose via aqueous streams if pH neutral. |
| Acidity (pKa) | Acidic ( | Amphoteric; acts as a buffer.[1] |
| RCRA Status | Non-Listed | Not P-listed or U-listed (Acute Hazardous).[1] |
Risk Context: While L-Argininic acid is a uremic toxin (accumulating in hyperargininemia), in laboratory quantities (milligrams), it is classified as a Low Hazard Organic Chemical .[1] Standard PPE (Gloves, Goggles, Lab Coat) is sufficient.[1]
Disposal Procedures: The "Causality" Protocol[1]
As a Senior Scientist, I advise against "blanket" disposal rules. You must dispose of the material based on the matrix it is currently in.[1] Follow this causality logic:
Scenario A: Pure Solid Substance (Expired or Excess)
Context: You have a vial of dry powder that is expired or no longer needed.[1]
-
Primary Stream: Solid Organic Chemical Waste.[1]
-
Container: High-density polyethylene (HDPE) or glass jar.
-
Labeling:
-
Must read: "Non-Hazardous Chemical Waste: L-Argininic Acid-13C6."[1]
-
CRITICAL: Explicitly write "Stable Isotope - Non-Radioactive" on the tag to prevent rejection by waste contractors.
-
-
Prohibition: Do not flush dry powder down the drain.[1] While water-soluble, bulk dumping of metabolites violates "Dilution is not the solution" principles in many jurisdictions.[1]
Scenario B: Solvated in Organic Solvents (e.g., Methanol, Acetonitrile)
Context: You have prepared a stock solution for LC-MS.[1]
-
The Driver: The solvent dictates the disposal, not the Argininic acid.[1]
-
Stream: Flammable / Organic Solvent Waste.[1]
-
Segregation:
Scenario C: Aqueous Buffer Solutions
Context: Leftover buffer or cell culture media containing trace L-Argininic Acid-13C6.[1]
-
Assessment: Check the pH.
-
Stream:
-
Best Practice: When in doubt, collect. Do not pour down the drain if you are unsure of local sewer codes regarding guanidino compounds.
Decision Logic Visualization
The following diagram illustrates the decision matrix for disposing of L-Argininic Acid-13C6.
Figure 1: Decision tree for segregating L-Argininic Acid-13C6 waste streams based on physical state and solvent matrix.
Empty Container Management (RCRA Compliance)
A major compliance gap in labs is the handling of "empty" expensive isotope vials. Under EPA RCRA regulations (40 CFR 261.7), a container is "empty" only after specific steps.[1][7][8]
The "Triple Rinse" Protocol[1][8][9][10][11]
-
Remove Residue: Pipette out as much product as possible.[1][8]
-
Solvent Selection: Use a solvent that solubilizes the compound (Water or Methanol is effective for Argininic acid).[1]
-
The 3x Rule:
-
Add solvent (approx 10% of volume).
-
Vortex/Swirl.
-
Decant rinsate into the Liquid Waste container (NOT down the drain).[1]
-
Repeat 3 times .
-
-
Defacing (Mandatory):
-
Final Disposal: The triple-rinsed, defaced glass vial can be discarded in the Glass/Sharps bin or recycled, depending on facility rules.
Spill Management SOP
In the event of a benchtop spill of solid powder:
-
Do NOT create dust: Do not brush vigorously.[1]
-
Method:
-
Dampen a paper towel with water (L-Argininic acid is water-soluble).[1]
-
Gently wipe the area from the outside in.
-
Place the paper towel in a sealed bag.
-
-
Disposal: Dispose of the bag in the solid chemical waste bin.
-
Decontamination: Wipe the surface again with 70% Ethanol to remove any sticky residue common with guanidino compounds.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 160437, Argininic acid.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261.7 - Residues of hazardous waste in empty containers.[1][8] Retrieved from [Link][1][4][7][8][9][10][11]
Sources
- 1. Arginine - Wikipedia [en.wikipedia.org]
- 2. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Arginine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. cellseco.com [cellseco.com]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 9. (2S)-5-((Aminoiminomethyl)amino)-2-hydroxypentanoic acid | C6H13N3O3 | CID 160437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. moravek.com [moravek.com]
- 11. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
